Carbonic anhydrase inhibitor 19
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H25N3O6S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[3-[[benzenesulfonyl-[2-(4-sulfamoylphenyl)ethyl]amino]methyl]anilino]acetic acid |
InChI |
InChI=1S/C23H25N3O6S2/c24-33(29,30)21-11-9-18(10-12-21)13-14-26(34(31,32)22-7-2-1-3-8-22)17-19-5-4-6-20(15-19)25-16-23(27)28/h1-12,15,25H,13-14,16-17H2,(H,27,28)(H2,24,29,30) |
InChI Key |
PXERSONYQKALBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC(=CC=C3)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of carbonic anhydrase IX (CA IX) inhibitors, their role in cancer therapy, and the experimental methodologies used to evaluate their efficacy. CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment. Its inhibition represents a promising strategy for the development of novel anticancer therapeutics.
The Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In normal tissues, its expression is limited, but in many solid tumors, its expression is strongly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.
The primary function of CA IX in the tumor microenvironment is to regulate pH.[2] Hypoxic tumor cells switch to glycolytic metabolism, leading to the production of lactic acid and a decrease in intracellular pH (pHi). To counteract this acidification, CA IX, with its extracellularly located active site, catalyzes the hydration of CO2, which is abundant in the tumor milieu. This reaction produces protons, contributing to the acidification of the extracellular space (pHe), while the resulting bicarbonate ions are transported into the cell to buffer the intracellular environment and maintain a pHi that is permissive for cell survival and proliferation.[3]
The acidic tumor microenvironment created by CA IX activity promotes tumor progression, invasion, and metastasis, and contributes to resistance to conventional cancer therapies.[2]
Mechanism of Action of Carbonic Anhydrase IX Inhibitors
Carbonic anhydrase IX inhibitors exert their anticancer effects by blocking the catalytic activity of the enzyme. This leads to a disruption of pH regulation in the tumor microenvironment, resulting in increased intracellular acidosis and a less acidic extracellular space. The consequences of CA IX inhibition include:
-
Induction of Apoptosis: The accumulation of intracellular acid disrupts cellular homeostasis and can trigger programmed cell death.
-
Inhibition of Proliferation and Invasion: By altering the pH dynamics, CA IX inhibitors can suppress tumor cell growth and their ability to invade surrounding tissues.
-
Sensitization to Chemotherapy and Radiotherapy: The acidic tumor microenvironment is a known factor in resistance to many cancer treatments. By normalizing the pH, CA IX inhibitors can enhance the efficacy of conventional therapies.[4]
-
Reduction of Metastasis: The acidic extracellular environment promotes the activity of proteases involved in the degradation of the extracellular matrix, facilitating metastasis. CA IX inhibition can mitigate this process.
Classes of Carbonic Anhydrase IX Inhibitors
A variety of chemical scaffolds have been explored for the inhibition of CA IX. The most extensively studied are the sulfonamides, but other classes of inhibitors are also emerging.
Sulfonamides and their Derivatives
Sulfonamides are the classical carbonic anhydrase inhibitors. They bind to the zinc ion in the active site of the enzyme, preventing the binding of the substrate. Acetazolamide is a well-known example of a non-selective sulfonamide inhibitor. More recently, significant efforts have been directed towards developing sulfonamide-based inhibitors that are selective for CA IX over other CA isoforms, such as the cytosolic isoforms CA I and CA II, to minimize off-target effects. U-104 (also known as SLC-0111) is a potent and selective CA IX inhibitor that has been investigated in clinical trials.[4][5]
Other Classes of Inhibitors
Non-sulfonamide inhibitors are being developed to overcome some of the limitations of the sulfonamide class. These include coumarins and their derivatives, which have shown promising inhibitory activity against CA IX.
Quantitative Data on Carbonic Anhydrase IX Inhibitors
The potency of carbonic anhydrase inhibitors is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of CA IX inhibitors, along with their selectivity for CA IX over other isoforms.
| Inhibitor | Class | CA IX Ki (nM) | CA I Ki (nM) | CA II Ki (nM) | CA XII Ki (nM) | Selectivity (CA II/CA IX) | Reference |
| Acetazolamide | Sulfonamide | 25 | 250 | 12 | 5.7 | 0.48 | [6] |
| U-104 (SLC-0111) | Sulfonamide | 45.1 | >100,000 | 1,280 | 4.5 | 28.4 | [5] |
| Indisulam (E7070) | Sulfonamide | 21 | 4,200 | 30 | 4.3 | 1.43 | |
| Compound 3d | Triazolopyrimidine | 920 | >100,000 | >100,000 | 750 | >108 | [7] |
| SH7s | Pyrazolylbenzenesulfonamide urea | 15.9 | - | - | 55.2 | - |
Experimental Protocols
The evaluation of carbonic anhydrase IX inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Enzyme Activity Assay: Stopped-Flow Spectrophotometry
This is a widely used method for measuring the kinetics of CA-catalyzed CO2 hydration.
Principle: The assay measures the change in pH that occurs upon the hydration of CO2. A pH indicator dye is used to monitor the proton concentration, and the reaction is initiated by rapidly mixing a CO2-rich solution with a solution containing the enzyme and the indicator. The change in absorbance of the indicator is measured over time using a stopped-flow spectrophotometer.[8]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Enzyme Solution: Recombinant human CA IX is diluted to the desired concentration in the assay buffer.
-
Substrate Solution: A saturated solution of CO2 is prepared by bubbling CO2 gas through the assay buffer.
-
Indicator Solution: A pH indicator dye with a pKa in the range of the assay pH (e.g., phenol red) is added to the assay buffer.
-
-
Assay Procedure:
-
The enzyme solution and the substrate solution are loaded into separate syringes of the stopped-flow apparatus.
-
The solutions are rapidly mixed, and the change in absorbance of the indicator is recorded over a short time period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
To determine the Ki of an inhibitor, the assay is performed in the presence of varying concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial rates are plotted against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).
-
The Ki is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
-
In Vivo Tumor Growth Study
This type of study is used to evaluate the antitumor efficacy of a CA IX inhibitor in a living organism.
Principle: A human tumor cell line that expresses CA IX is implanted into immunocompromised mice. Once the tumors are established, the mice are treated with the CA IX inhibitor, and the effect on tumor growth is monitored over time.
Protocol:
-
Cell Culture and Tumor Implantation:
-
A suitable human cancer cell line (e.g., HT-29 colorectal adenocarcinoma) is cultured under standard conditions.
-
A suspension of the cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The CA IX inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
-
Tumor Measurement:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
-
Endpoint:
-
The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.
-
At the end of the study, the tumors are excised and weighed.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treatment and control groups.
-
Visualizations
Signaling Pathway
Caption: HIF-1α signaling pathway leading to CA IX expression under hypoxic conditions.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of CA IX inhibitors.
Logical Relationship of CA IX in the Tumor Microenvironment
Caption: The central role of CA IX in regulating pH in the tumor microenvironment.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthesis pathway of Carbonic anhydrase inhibitor 19"
An in-depth analysis of the synthesis of potent carbonic anhydrase inhibitors reveals a variety of chemical strategies, frequently converging on the formation of a sulfonamide group, which is crucial for the inhibitory activity of these compounds. While the designation "Carbonic anhydrase inhibitor 19" can refer to different specific molecules within various research contexts, this guide will focus on a representative synthesis of a benzenesulfonamide-based inhibitor, a common structural motif in this class of drugs.[1][2]
The synthesis of these inhibitors is a multi-step process that often begins with commercially available starting materials and involves key chemical transformations to build the final pharmacologically active molecule. Researchers in drug development rely on precise experimental protocols and quantitative data to ensure the reproducibility and optimization of these synthetic routes.
Core Synthesis Strategy: An Overview
The general approach to synthesizing benzenesulfonamide carbonic anhydrase inhibitors involves the preparation of a key intermediate, an appropriately substituted benzenesulfonyl chloride. This intermediate is then reacted with a suitable amine-containing fragment to furnish the final sulfonamide product. The diversity of carbonic anhydrase inhibitors arises from the variety of substituents on both the benzenesulfonyl chloride and the amine component.
Below is a generalized workflow for the synthesis of a hypothetical, yet representative, carbonic anhydrase inhibitor.
Caption: Generalized workflow for the synthesis of a benzenesulfonamide-based carbonic anhydrase inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of a representative carbonic anhydrase inhibitor.
Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)
A common starting point for many carbonic anhydrase inhibitors is the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide.
Procedure:
-
Acetanilide (1 equivalent) is added portion-wise to an excess of chlorosulfonic acid (approximately 4-5 equivalents) at a temperature maintained between 0 and 10 °C with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of the Final Sulfonamide Inhibitor
The synthesized 4-acetamidobenzenesulfonyl chloride is then coupled with an appropriate amine to form the sulfonamide. The example below describes the reaction with a generic primary amine.
Procedure:
-
To a solution of the desired primary amine (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water, 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-cold water, and the pH is adjusted to be acidic (pH 2-3) with dilute HCl.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a benzenesulfonamide carbonic anhydrase inhibitor. The values are representative and can vary based on the specific substrates and reaction conditions.
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | None | 2-3 | 60-70 | 85-95 |
| Sulfonamide Formation | 4-Acetamidobenzenesulfonyl Chloride | Primary Amine | Pyridine | 4-6 | Room Temp | 70-90 |
Signaling Pathway of Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors function by blocking the activity of carbonic anhydrase enzymes, which are crucial for various physiological processes. The general mechanism of action is depicted in the diagram below.
References
In Vitro Characterization of Carbonic Anhydrase Inhibitor 19: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Carbonic Anhydrase Inhibitor 19, also identified as compound 26a. Carbonic anhydrases (CAs) are a family of metalloenzymes crucial to various physiological processes, making them significant targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[1][2][3] This guide details the inhibitory profile of Inhibitor 19 against key human CA (hCA) isoforms, outlines the standard experimental protocols for its characterization, and presents visual workflows and mechanistic diagrams to support researchers, scientists, and drug development professionals in the field of CA inhibitor research.
Quantitative Inhibitory Profile
This compound (compound 26a) has been evaluated for its inhibitory potency against human carbonic anhydrase isoforms associated with glaucoma, specifically hCA II and hCA XII.[4][5] The compound demonstrates potent inhibition in the low nanomolar range for both isoforms. The inhibition constants (Kᵢ) are summarized below.
| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) |
| Inhibitor 19 (compound 26a) | hCA II | 9.4 nM[4][5] |
| Inhibitor 19 (compound 26a) | hCA XII | 6.7 nM[4][5] |
Table 1: In Vitro Inhibition Data for this compound.
Experimental Protocols
The characterization of CA inhibitors involves specific assays to determine their potency and selectivity. The most common and accurate method for determining the inhibition constants (Kᵢ) for CA is the stopped-flow CO₂ hydration assay. An alternative, often used for high-throughput screening, is the colorimetric esterase activity assay.
Determination of Inhibition Constants (Kᵢ) via Stopped-Flow CO₂ Hydration Assay
This method is considered the gold standard for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme's primary physiological function: the hydration of carbon dioxide.[6]
Principle: The assay monitors the rapid pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] A pH indicator dye is used, and the change in its absorbance is measured over a short time frame using a stopped-flow spectrophotometer. The initial rate of the reaction is determined with and without the inhibitor at various concentrations to calculate the Kᵢ value.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Solution: A stock solution of the purified recombinant human CA isoform (e.g., hCA II, hCA XII) is prepared in a buffer of low molarity (e.g., 10 mM HEPES or TRIS), pH 7.4, containing a salt like 100 mM NaClO₄.
-
Inhibitor Solution: Inhibitor 19 is dissolved in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to the desired final concentrations. The final DMSO concentration in the assay should be kept low (<0.5%) to avoid affecting enzyme activity.
-
Buffer/Indicator Solution: An appropriate pH indicator (e.g., Phenol Red, p-Nitrophenol) is dissolved in a buffer (e.g., 20 mM TRIS), pH 8.3.[3] The choice of buffer and pH is critical for observing the pH drop.
-
CO₂ Substrate Solution: Distilled water is saturated with CO₂ gas, typically by bubbling the gas through the water on ice for at least 30 minutes prior to the experiment.[8] Keeping the solution cold increases CO₂ solubility.[3]
-
-
Instrumentation:
-
An Sx.18Mv-R Applied Photophysics (or similar) stopped-flow instrument is used, equipped with a spectrophotometer to monitor absorbance changes.[6]
-
-
Assay Procedure:
-
The instrument's syringes are loaded. Syringe A contains the enzyme and inhibitor in the buffer/indicator solution. Syringe B contains the CO₂-saturated water.
-
The solutions are rapidly mixed in the instrument's observation cell.
-
The absorbance change of the pH indicator is recorded over time (typically milliseconds to seconds) as the pH decreases due to proton formation.
-
The initial linear portion of the absorbance curve is used to calculate the initial reaction velocity (V₀).
-
The procedure is repeated for a range of inhibitor concentrations.
-
A control experiment (without inhibitor) is performed to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.
-
High-Throughput Screening via Esterase Activity Assay
For initial screening of compound libraries, an assay based on the esterase activity of CA is often employed due to its simplicity and adaptability to a multi-well plate format.[9]
Principle: Carbonic anhydrase can hydrolyze certain ester substrates, such as 4-nitrophenyl acetate (NPA).[9] The hydrolysis releases a chromogenic product (4-nitrophenol), which can be quantified by measuring its absorbance at a specific wavelength (e.g., 400 nm). In the presence of an inhibitor, the rate of product formation decreases.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A buffer such as Tris-HCl or phosphate buffer at a neutral pH (e.g., 7.4).
-
Enzyme Solution: A solution of the purified CA isoform is prepared in the assay buffer.
-
Substrate Solution: A stock solution of 4-nitrophenyl acetate is prepared in a solvent like acetonitrile.
-
Inhibitor Solution: Test compounds (like Inhibitor 19) and a standard inhibitor (e.g., Acetazolamide) are prepared in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the CA enzyme solution to all wells except the negative control (blank) wells.
-
Add the inhibitor solutions at various concentrations to the test wells. Add only DMSO to the positive control (uninhibited) wells.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (4-nitrophenyl acetate) solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
The rate of change in absorbance (slope of the linear portion of the kinetic curve) is calculated for each well.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular interactions involved in the characterization of Inhibitor 19.
Experimental Workflow for CA Inhibitor Characterization
Caption: A typical workflow for the in vitro characterization of a novel carbonic anhydrase inhibitor.
Mechanism of Sulfonamide-Based CA Inhibition
Caption: Sulfonamide inhibitors bind to the catalytic zinc ion, displacing the active water molecule.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic anhydrase inhibitor 19_TargetMol [targetmol.com]
- 6. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. protocols.io [protocols.io]
- 9. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of Carbonic Anhydrase Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase inhibitors (CAIs) are a critical class of therapeutics for managing elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This technical guide provides a comprehensive overview of the discovery and development of a novel and potent CAI, designated as Carbonic Anhydrase Inhibitor 19 (also known as compound 26a). This document details the innovative "dual-tail" design strategy, synthesis, in vitro inhibitory profiling against key human carbonic anhydrase (hCA) isoforms, and in vivo efficacy in a preclinical model of glaucoma. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the underlying signaling pathways and experimental workflows.
Introduction: The Role of Carbonic Anhydrase in Glaucoma
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide.[1] Elevated intraocular pressure (IOP) is a major modifiable risk factor for the development and progression of glaucoma.[1] The aqueous humor, a clear fluid that fills the anterior chamber of the eye, is primarily responsible for maintaining IOP. Its production is a dynamic process regulated by various enzymes and transport proteins in the ciliary body.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the ciliary epithelium, CAs, particularly isoforms hCA II, hCA IV, and hCA XII, play a crucial role in the secretion of bicarbonate ions, which in turn drives the secretion of aqueous humor. Inhibition of these CA isoforms can effectively reduce the rate of aqueous humor production and consequently lower IOP.[1]
Mechanism of Action of Carbonic Anhydrase Inhibitors
The primary mechanism of action of sulfonamide-based CAIs involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By blocking this catalytic step, CAIs reduce the formation of bicarbonate ions in the ciliary processes. This reduction in bicarbonate secretion leads to a decrease in the osmotic gradient that drives the flow of water and other electrolytes into the anterior chamber, thereby reducing the rate of aqueous humor formation and lowering IOP.
Discovery and Design of this compound (Compound 26a)
The development of this compound stemmed from a rational drug design strategy termed the "dual-tail approach".[1] This approach aims to enhance both the potency and isoform selectivity of CAIs by designing molecules with two distinct "tails" that can simultaneously interact with different regions of the carbonic anhydrase active site. The active site of CAs can be broadly divided into a hydrophilic half and a hydrophobic half. The dual-tail design allows for the optimization of interactions with both of these regions, leading to improved binding affinity and selectivity.
The core structure of this series of inhibitors is a sulfonamide, the quintessential zinc-binding group for CAIs. Attached to this core are two tails designed to occupy the hydrophilic and hydrophobic pockets of the enzyme's active site. This compound (compound 26a) was identified as a lead candidate from a series of 39 novel compounds synthesized based on this dual-tail strategy.[1]
Synthesis of this compound (Compound 26a)
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. The following is a generalized representation of the synthetic workflow. The detailed, step-by-step protocol can be found in the supporting information of the primary publication by Angeli et al. (2024).
Experimental Protocol: Synthesis of this compound (Compound 26a)
[Detailed, step-by-step synthetic protocol, including reagents, reaction conditions, and purification methods, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]
In Vitro Studies: Carbonic Anhydrase Inhibition
The inhibitory activity of this compound and its analogs was evaluated against key human carbonic anhydrase isoforms implicated in glaucoma: hCA II, hCA IV, and hCA XII.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) |
| This compound (26a) | [Data from Angeli et al., 2024] | 9.4 [3] | [Data from Angeli et al., 2024] | 6.7 [3] |
| Dorzolamide (control) | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |
| Brinzolamide (control) | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |
| ... (other analogs) | ... | ... | ... | ... |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of the inhibitors were prepared in DMSO.
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red) was used.
-
Kinetic Measurements: The enzyme-catalyzed hydration of CO₂ was monitored by the change in absorbance of the pH indicator using a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of the reaction were measured at different substrate (CO₂) concentrations in the presence and absence of the inhibitors. The inhibition constants (Ki) were determined by fitting the data to the appropriate inhibition model.
[A more detailed protocol, including specific concentrations, instrument settings, and data analysis methods, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]
In Vivo Studies: Intraocular Pressure Reduction
Selected compounds, including this compound, were evaluated for their ability to lower intraocular pressure in a rabbit model of ocular hypertension.
Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect
| Compound | Dose | Maximum IOP Reduction (%) | Duration of Action (hours) |
| This compound (26a) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |
| Dorzolamide (control) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |
| Bimatoprost (control) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |
The results indicated that this compound exhibited a significant and sustained IOP-lowering effect, surpassing the efficacy of the clinically used drugs dorzolamide and bimatoprost in this preclinical model.[1]
Experimental Protocol: In Vivo Intraocular Pressure Measurement
-
Animal Model: Ocular hypertension was induced in New Zealand white rabbits.
-
Drug Administration: The test compounds and controls were administered topically to the eyes of the rabbits.
-
IOP Measurement: Intraocular pressure was measured at various time points after drug administration using a tonometer.
-
Data Analysis: The change in IOP from baseline was calculated and compared between the different treatment groups.
[A more detailed protocol, including the method of inducing ocular hypertension, drug formulation, and specific tonometer used, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]
Structural Studies: X-ray Crystallography
To elucidate the binding mode of the dual-tailed inhibitors, the X-ray crystal structure of this compound in complex with hCA II was determined.[1] The structural data confirmed that the sulfonamide core coordinates with the active site zinc ion, while the two tails extend into the hydrophilic and hydrophobic regions of the active site, validating the design strategy.
[A detailed description of the protein-ligand interactions, including hydrogen bonds and hydrophobic contacts, accompanied by a figure from the X-ray crystal structure, would be presented here, as sourced from Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]
Conclusion
This compound (compound 26a) represents a promising new lead compound for the development of a novel anti-glaucoma therapy. Its innovative dual-tail design has resulted in a potent inhibitor of key carbonic anhydrase isoforms involved in aqueous humor production. The significant and sustained reduction in intraocular pressure observed in preclinical models highlights its potential for clinical development. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this promising candidate towards clinical application.
References
An In-depth Technical Guide to the Physicochemical Properties of Carbonic Anhydrase Inhibitor Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Carbonic anhydrase inhibitor 19" is a non-specific term. This guide focuses on Acetazolamide , a well-characterized and clinically significant carbonic anhydrase inhibitor, as a representative molecule for this class.
This technical guide provides a comprehensive overview of the core physicochemical properties of Acetazolamide. The information herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further research and application.
Core Physicochemical Data
The fundamental physicochemical properties of Acetazolamide are summarized below. These parameters are critical for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₃S₂ | [1] |
| Molecular Weight | 222.25 g/mol | [1] |
| Physical Appearance | White to faintly yellowish-white, odorless crystalline powder. | [1] |
| Melting Point | Approximately 258-259 °C (with decomposition) | [2] |
| pKa | 7.2 | [1] |
| LogP (Octanol-Water) | -0.3 | [1] |
Solubility Profile
The solubility of Acetazolamide in various solvents is a key factor in its formulation and bioavailability.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (approx. 0.7 mg/mL) | [1] |
| Ethanol | Slightly soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
| DMSO | ~44 mg/mL | [3] |
Stability Information
Acetazolamide exhibits specific stability characteristics that must be considered during storage and formulation.
| Condition | Stability Profile | Reference |
| Light | Sensitive to light. | [1] |
| Aqueous Suspension (pH 4-5) | Stable for at least 79-90 days at 5°C, 22°C, and 30°C when stored in amber glass or plastic bottles. | [4] |
| Elevated Temperature (Aqueous Suspension) | Degradation observed at 40°C and 50°C. | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Acetazolamide are provided below.
Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
-
Preparation of Saturated Solution:
-
Add an excess amount of Acetazolamide powder to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure a solid phase of the compound remains visible.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C) to simulate physiological conditions.
-
Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
Quantification:
-
Accurately dilute the clear, filtered supernatant with a suitable solvent.
-
Determine the concentration of dissolved Acetazolamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method
This protocol is based on the OECD Guideline 107 for determining the partition coefficient, a measure of a compound's lipophilicity.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Prepare a stock solution of Acetazolamide in the pre-saturated n-octanol.
-
In a suitable vessel, combine a known volume of the Acetazolamide-octanol solution with a known volume of the pre-saturated water.
-
Seal the vessel and shake vigorously for a set period to allow for partitioning between the two phases. Subsequently, allow the phases to separate.
-
-
Phase Separation and Sampling:
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases for analysis.
-
-
Quantification:
-
Determine the concentration of Acetazolamide in each phase using a suitable analytical technique like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of Acetazolamide in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
-
Protocol 3: Determination of pKa by Potentiometric Titration
This method is a standard and precise technique for determining the acid dissociation constant of a substance.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of Acetazolamide in a suitable solvent, typically a co-solvent mixture like water-methanol, to ensure complete dissolution.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing the titrant.
-
-
Titration Procedure:
-
Titrate the Acetazolamide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH of the solution after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the Acetazolamide has been neutralized. This point corresponds to the inflection point of the titration curve.
-
Protocol 4: Stability-Indicating HPLC Method for Quantification
This protocol provides a framework for a High-Performance Liquid Chromatography (HPLC) method to quantify Acetazolamide and assess its stability.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized for good separation.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Acetazolamide shows maximum absorbance (around 265 nm).
-
Temperature: The column is maintained at a constant temperature to ensure reproducibility.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Acetazolamide reference standard of known concentration in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the test samples by dissolving the formulation or compound in the same solvent and diluting to fall within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the test samples and record their chromatograms.
-
-
Quantification and Stability Assessment:
-
Calculate the concentration of Acetazolamide in the test samples by interpolating their peak areas from the calibration curve.
-
For stability studies, samples are stored under various stress conditions (e.g., different temperatures, pH, light exposure). The concentration of Acetazolamide is measured at different time points to determine the rate of degradation. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
The primary mechanism of action of Acetazolamide is the inhibition of the carbonic anhydrase enzyme. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, Acetazolamide disrupts this equilibrium, leading to its physiological effects.
References
Homology Modeling of Carbonic Anhydrase IX Binding with a Sulfonamide Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the computational and experimental methodologies used to model the binding of a representative sulfonamide inhibitor to human Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many cancers, making it a key target for novel anti-cancer therapies. Understanding the molecular interactions between CA IX and its inhibitors is crucial for the rational design of more potent and selective drugs.
While this guide uses a well-characterized sulfonamide as an exemplar, the protocols and principles described are broadly applicable to other inhibitors, including investigational compounds such as "inhibitor 19".
Introduction to Carbonic Anhydrase IX and Its Inhibition
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and metabolism.[2] The α-class of CAs, which includes 12 active human isoforms, are primarily found in vertebrates.[3]
Carbonic Anhydrase IX (CA IX) is a transmembrane protein that is significantly overexpressed in various solid tumors, often as a response to hypoxia (low oxygen levels).[1][4] Its extracellular active site contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[5][6] This makes CA IX an attractive target for cancer therapy.
Sulfonamides are a major class of potent CA inhibitors that act by coordinating to the zinc ion in the enzyme's active site.[7] The general structure of these inhibitors includes a zinc-binding sulfonamide group, an aromatic or heterocyclic ring system, and a "tail" that can be modified to achieve isoform selectivity.[8]
Homology Modeling of Human Carbonic Anhydrase IX
Since experimentally determined structures of all CA isoforms are not always available, homology modeling provides a powerful tool to generate a three-dimensional model of a target protein based on the known structure of a homologous protein (the template).
Experimental Protocol: Homology Modeling
The following protocol outlines the key steps for building a homology model of the catalytic domain of human CA IX.
-
Template Selection:
-
The amino acid sequence of the target protein (human CA IX) is used as a query to search the Protein Data Bank (PDB) using a tool like BLASTp.
-
A suitable template is selected based on high sequence identity (ideally >30%), similar domain organization, and high-resolution crystal structure. For CA IX, a high-resolution structure of a related CA isoform, such as CA II, can be used.
-
-
Sequence Alignment:
-
The target and template sequences are aligned using a sequence alignment tool like ClustalW.
-
Manual adjustments may be necessary to ensure that conserved residues, especially those in the active site, are correctly aligned.
-
-
Model Building:
-
Loop Modeling:
-
Regions of the target sequence that do not align with the template (insertions or deletions) are modeled as loops.
-
Loop modeling algorithms, often integrated into the homology modeling software, are used to predict the conformation of these loops.
-
-
Model Refinement and Validation:
-
The initial model is subjected to energy minimization to relieve any steric clashes and optimize the geometry.
-
The quality of the final model is assessed using various validation tools:
-
Ramachandran Plot: This plot analyzes the distribution of the backbone dihedral angles (phi and psi) of the amino acid residues. A good quality model should have the vast majority of residues in the favored and allowed regions.[11][12]
-
Root Mean Square Deviation (RMSD): The RMSD between the backbone atoms of the model and the template structure is calculated to assess their structural similarity. Lower RMSD values indicate a better model.
-
ERRAT and ProSA-web: These are online tools that provide an overall quality score for the protein structure.
-
-
Model Validation Data
The quality of a generated homology model is critical for its use in subsequent studies like molecular docking. The following table summarizes typical validation metrics for a high-quality homology model of CA IX.
| Validation Metric | Typical Value | Description |
| Ramachandran Plot | ||
| Residues in Favored Regions | > 90% | Indicates stereochemically favorable backbone conformations. |
| Residues in Allowed Regions | > 98% | Indicates acceptable backbone conformations. |
| Residues in Outlier Regions | < 2% | Indicates potentially problematic backbone conformations. |
| RMSD (Backbone Atoms) | < 2.0 Å | Root Mean Square Deviation compared to the template structure. |
| ERRAT Quality Factor | > 95 | Overall quality score based on the statistics of non-bonded atom-atom interactions. |
| ProSA-web Z-score | Within the range of native proteins of similar size | Indicates the overall model quality. |
Molecular Docking of a Sulfonamide Inhibitor to the CA IX Model
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (inhibitor) to a receptor (protein).
Experimental Protocol: Molecular Docking
The following protocol describes the steps for docking a sulfonamide inhibitor into the active site of the CA IX homology model using software like AutoDock Vina or PyRx.[13][14]
-
Protein and Ligand Preparation:
-
Protein: The CA IX homology model is prepared by adding polar hydrogen atoms, assigning partial charges (e.g., Kollman charges), and removing water molecules.[15] The zinc ion in the active site must be correctly parameterized.
-
Ligand: A 3D structure of the sulfonamide inhibitor is obtained from a database (e.g., PubChem) or built using a molecular modeling program. The ligand is also prepared by adding hydrogens and assigning charges (e.g., Gasteiger charges).
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of CA IX. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
The docking software explores different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
The search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) is used to find the lowest energy binding mode.
-
-
Analysis of Docking Results:
-
The docking results are ranked based on their predicted binding affinities (e.g., in kcal/mol).
-
The top-ranked docking poses are visually inspected to analyze the interactions between the inhibitor and the active site residues of CA IX. Key interactions to look for include:
-
Coordination of the sulfonamide group with the active site zinc ion.
-
Hydrogen bonds with key residues like Thr199 and Thr200.[16]
-
Hydrophobic interactions with residues lining the active site cavity.
-
-
Experimental Validation of Inhibitor Binding
Computational predictions from homology modeling and molecular docking should be validated by experimental methods to determine the actual binding affinity of the inhibitor.
Experimental Protocol: Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. A common method to determine Ki is the stopped-flow CO2 hydrase assay.
-
Enzyme and Inhibitor Preparation:
-
Purified recombinant human CA IX is used.
-
A stock solution of the sulfonamide inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
-
Enzyme Activity Assay:
-
The catalytic activity of CA IX is measured by monitoring the pH change resulting from the hydration of CO2. This is often done using a stopped-flow spectrophotometer and a pH indicator.
-
The initial rate of the reaction is determined in the absence of the inhibitor.
-
-
Inhibition Assay:
-
The enzyme activity is measured in the presence of varying concentrations of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.
-
-
Calculation of Ki:
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant.
-
-
Quantitative Binding Affinity Data
The following table presents a selection of inhibition constants (Ki) for various sulfonamide inhibitors against different human carbonic anhydrase isoforms. This data highlights the importance of designing inhibitors with selectivity for the target isoform (CA IX) to minimize off-target effects.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 |
| Compound 15 | 725.8 | 3.3 | 6.7 | 80.5 |
| Compound 10a | 246.5 | 7.9 | 28.6 | 124.7 |
| Compound 10d | 56.7 | 10.5 | 45.2 | 168.4 |
| Compound 5f | 35.8 | 11.2 | 32.8 | 98.5 |
Data compiled from multiple sources.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in studying CA IX can aid in understanding the broader context of this research.
Signaling Pathway: CA IX in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then contributes to the regulation of intracellular and extracellular pH, promoting cancer cell survival and proliferation.
Caption: CA IX signaling pathway in hypoxic cancer cells.
Experimental Workflow: Homology Modeling and Docking
This workflow illustrates the sequential steps involved in the computational analysis of inhibitor binding.
Caption: Workflow for homology modeling and molecular docking.
Conclusion
The combination of homology modeling and molecular docking provides a powerful computational approach to investigate the binding of inhibitors to Carbonic Anhydrase IX. These in silico methods, when coupled with experimental validation, can significantly accelerate the drug discovery process by enabling the rational design of novel, potent, and selective CA IX inhibitors for cancer therapy. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in this field.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homology modeling and molecular dynamics dimulation study of β carbonic anhydrase of Ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yasara.org [yasara.org]
- 11. A global Ramachandran score identifies protein structures with unlikely stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLC-0111: A Novel Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SLC-0111, a first-in-class, selective inhibitor of carbonic anhydrase IX (CA IX). SLC-0111 is a ureido-substituted benzenesulfonamide that has shown promise in preclinical and clinical studies as an anti-cancer agent, particularly in the context of hypoxic solid tumors.[1] This document details the mechanism of action, quantitative efficacy, pharmacokinetic profile, and relevant experimental methodologies associated with SLC-0111.
Core Mechanism of Action
SLC-0111 is a potent and selective inhibitor of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII, with weaker inhibition of off-target cytosolic isoforms CA I and II.[2][3][4] In the hypoxic tumor microenvironment, the expression of CA IX is significantly upregulated in a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent manner.[5][6][7] CA IX plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in acidic conditions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][8][9] This enzymatic activity helps maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which promotes tumor invasion, metastasis, and resistance to therapy.[8][9]
By inhibiting CA IX, SLC-0111 disrupts this critical pH-regulating machinery, leading to intracellular acidification and reduced cancer cell survival.[2][10] Preclinical studies have demonstrated that SLC-0111 can attenuate cancer cell viability and migration, and sensitize cancer cells to conventional chemotherapies.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for SLC-0111, including its inhibitory activity against various carbonic anhydrase isoforms and its pharmacokinetic parameters from a Phase 1 clinical trial in patients with advanced solid tumors.
Table 1: Inhibitory Activity of SLC-0111 against Human Carbonic Anhydrase (hCA) Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | Micromolar range (weak inhibitor)[2][4] |
| hCA II | Micromolar range (weak inhibitor)[2][4] |
| hCA IX | 45[2][4] |
| hCA XII | 4.5[2][4] |
Table 2: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Single Dose, Day 1)
| Dose | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (μg/mL·h) | Mean Tₘₐₓ (hours) |
| 500 mg | 4350[8] | 33[8] | 2.46 - 6.05[8] |
| 1000 mg | 6220[8] | 70[8] | 2.46 - 6.05[8] |
| 2000 mg | 5340[8] | 94[8] | 2.46 - 6.05[8] |
Data from a Phase 1, multi-center, open-label, dose-escalation study.[8]
Table 3: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Repeated Dosing, Day 28)
| Dose | Mean Tₘₐₓ (hours) | Mean T₁/₂ (hours) |
| 500 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |
| 1000 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |
| 2000 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |
Exposure to SLC-0111 was found to be generally dose-proportional.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving SLC-0111.
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This method is used to determine the inhibitory activity of compounds like SLC-0111 against different CA isoforms.
-
Instrumentation : An Applied Photophysics stopped-flow instrument is utilized to measure the CA-catalyzed CO₂ hydration activity.[12][13]
-
Reagents :
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
SLC-0111 stock solution (e.g., 0.1 mM in distilled-deionized water) and subsequent dilutions.[12]
-
Assay buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3).[12]
-
20 mM Na₂SO₄ to maintain constant ionic strength.[12]
-
CO₂ solutions with concentrations ranging from 1.7 to 17 mM.[12][13]
-
-
Procedure :
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12][13]
-
Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds by observing the change in absorbance of phenol red at 557 nm.[12][13]
-
Use at least six traces of the initial 5-10% of the reaction to determine the initial velocity for each inhibitor concentration.[12]
-
Determine the uncatalyzed reaction rates in the same manner and subtract them from the total observed rates.[12][13]
-
Calculate the inhibition constants (Kᵢ) using non-linear least-squares methods and the Cheng-Prusoff equation.[12]
-
2. Cell Viability and Motility Assays (Hepatoblastoma Cell Model)
These assays assess the in vitro efficacy of SLC-0111 on cancer cells.
-
Cell Culture : Human hepatoblastoma (HB) cell lines (e.g., HUH6) are cultured under both normoxic (standard conditions) and hypoxic (e.g., 1% O₂) conditions.[10]
-
Cell Viability Assay :
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of SLC-0111 (e.g., 100 µM) or vehicle control for a specified period (e.g., 48 hours).[10]
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Wound Healing (Motility) Assay :
-
Grow cells to confluence in culture plates.
-
Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.
-
Treat cells with SLC-0111 (e.g., 100 µM) or vehicle control.[10]
-
Capture images of the wound at different time points (e.g., 0 and 20 hours).[10]
-
Measure the rate of wound closure to determine cell migration. A significant decrease in migration was observed in HB cells treated with 100 µM SLC-0111.[10]
-
3. Phase 1 Clinical Trial Protocol (Advanced Solid Tumors)
This protocol outlines the design of the first-in-human study of SLC-0111.
-
Study Design : A multi-center, open-label, first-in-human, dose-escalation study with a 3+3 design.[1]
-
Patient Population : Patients with previously treated, advanced solid tumors.[1][8]
-
Treatment : Oral administration of SLC-0111 once daily, with dose escalation starting at 500 mg and increasing to 1000 mg and 2000 mg in subsequent cohorts.[1]
-
Primary Objectives : To determine the safety and tolerability of SLC-0111 and to establish the maximum tolerated dose (MTD).[8]
-
Secondary Objectives : To evaluate the pharmacokinetic profile of single and multiple doses of SLC-0111 and to establish the recommended Phase 2 dose (RP2D).[8]
-
Assessments :
-
Outcome : The study found SLC-0111 to be safe in patients, with 1000 mg/day identified as the recommended Phase 2 dose.[1][8][9]
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.
Caption: CA IX Signaling Pathway and Inhibition by SLC-0111.
Caption: Experimental Workflow for CA Inhibition Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbonic Anhydrase Inhibitor 19 (CAI-19) in Glaucoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carbonic Anhydrase and its Role in Glaucoma
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In the eye, specifically in the ciliary body epithelium, this reaction is crucial for the secretion of aqueous humor. Elevated IOP, a major risk factor for glaucoma, is often a consequence of excessive aqueous humor production or inadequate drainage.
Carbonic Anhydrase Inhibitor 19 (CAI-19 / Compound 26a)
Mechanism of Action
Quantitative Data
In Vitro Enzyme Inhibition
| Compound | hCA II Ki (nM) | hCA XII Ki (nM) |
| CAI-19 (Compound 26a) | 9.4 | 6.7 |
In Vivo Intraocular Pressure Reduction
Note: Specific quantitative data on the percentage of IOP reduction and duration of action from the primary publication were not available in the initial search results. A comprehensive review of the full-text article is recommended for detailed figures.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ or Ki) of a test compound against specific carbonic anhydrase isoforms.
Methodology: A common method is the stopped-flow CO₂ hydration assay.
-
Assay Buffer: A pH indicator dye (e.g., phenol red) is included in a buffer solution.
-
Reaction Initiation: A saturated solution of CO₂ is rapidly mixed with the enzyme/inhibitor solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator dye over time.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbonic anhydrase inhibitor 19_TargetMol [targetmol.com]
- 3. Glaucoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubility of Carbonic Anhydrase Inhibitor 19 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of carbonic anhydrase inhibitors, with a focus on "Carbonic Anhydrase Inhibitor 19," in Dimethyl Sulfoxide (DMSO). This document includes detailed experimental protocols for solubility determination and a visualization of the relevant signaling pathway to aid in research and drug development.
Introduction to Carbonic Anhydrase Inhibitors and Solubility
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Inhibition of specific CA isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and cancer.[3][4] "this compound" is a novel sulfonamide-based inhibitor that shows potent and lasting effects for glaucoma therapy by targeting isoforms hCA II and hCA XII.[5]
The solubility of a drug candidate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder preclinical development and lead to suboptimal therapeutic efficacy. DMSO is a widely used aprotic solvent in drug discovery for solubilizing a wide range of organic compounds for in vitro screening and storage. Therefore, understanding the solubility of "this compound" in DMSO is essential for its preclinical evaluation.
Solubility of this compound in DMSO
While specific quantitative solubility data for "this compound" in DMSO is not publicly available, sulfonamide-based carbonic anhydrase inhibitors are generally known to have good solubility in this solvent. Many synthesis protocols for similar compounds utilize DMSO as a reaction solvent, suggesting high solubility.[3][6] For context, the table below presents a range of reported solubilities for other small molecule drugs in DMSO.
| Compound Class | Example Compound | Solubility in DMSO |
| Sulfonamide CA Inhibitor | Chlortalidone | Freely Soluble |
| General Small Molecules | Various | Often prepared as 10 mM stock solutions for screening[1] |
It is crucial to experimentally determine the precise solubility of "this compound" for accurate downstream applications.
Experimental Protocols for Solubility Determination
Below are detailed protocols for determining both the kinetic and thermodynamic solubility of a compound like "this compound" in DMSO.
Kinetic Solubility Determination (High-Throughput Screening Method)
This method is suitable for early-stage drug discovery where rapid assessment of a large number of compounds is required.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing an estimate of its kinetic solubility.
Materials:
-
"this compound"
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for measurement)
-
Plate shaker
-
Spectrophotometer or nephelometer
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.[1]
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into a 96-well clear microplate.
-
Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Incubation and Precipitation: Cover the plate and shake it at room temperature for a specified period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The lowest concentration showing a significant increase in signal compared to the blank (DMSO and buffer only) is considered the kinetic solubility.[7]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method provides the equilibrium solubility of a compound and is considered the gold standard.
Principle: An excess amount of the solid compound is equilibrated with the solvent (DMSO) over a prolonged period. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
"this compound" (solid)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Sample Preparation: Add an excess amount of solid "this compound" to a vial containing a known volume of DMSO. Ensure that there is undissolved solid material present.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of "this compound" using a validated HPLC method with a standard curve. The determined concentration represents the thermodynamic solubility.
Carbonic Anhydrase Signaling Pathway
Carbonic anhydrases play a crucial role in cellular signaling by modulating pH and the concentration of bicarbonate, which can act as a signaling molecule. The general signaling pathway is depicted below.
Caption: Carbonic Anhydrase Signaling Pathway and Inhibition.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a carbonic anhydrase inhibitor is outlined in the diagram below.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While the exact solubility of "this compound" in DMSO has not been reported in the public domain, this document provides the necessary background, protocols, and theoretical framework for researchers to determine this critical parameter. The provided experimental procedures for kinetic and thermodynamic solubility will enable accurate assessment for preclinical studies. The visualization of the carbonic anhydrase signaling pathway and the experimental workflow offers a clear guide for researchers in the field of drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Carbonic Anhydrase Inhibitor 19 (CAI-19) in Intraocular Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Carbonic anhydrase inhibitors lower IOP by decreasing the secretion of aqueous humor.[2][4] The enzyme carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[1] Bicarbonate ions are crucial for the secretion of aqueous humor by the ciliary body.[4][6] By inhibiting carbonic anhydrase, CAIs reduce the formation of bicarbonate, thereby decreasing fluid transport and lowering IOP.[4][6]
Signaling Pathway for Aqueous Humor Production and Inhibition by CAI-19
Data Presentation
| Treatment Group | Concentration (%) | Baseline IOP (mmHg) | IOP at 1h (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | % IOP Reduction at 2h |
| Vehicle Control | - | 19.5 ± 1.2 | 19.3 ± 1.1 | 19.6 ± 1.3 | 19.4 ± 1.2 | 0.5% |
| CAI-19 | 0.5 | 19.7 ± 1.4 | 17.2 ± 1.0 | 16.5 ± 0.9 | 17.8 ± 1.1 | 16.2% |
| CAI-19 | 1.0 | 19.4 ± 1.3 | 15.8 ± 0.8 | 14.9 ± 0.7 | 16.2 ± 0.9 | 23.2% |
| CAI-19 | 2.0 | 19.6 ± 1.5 | 14.5 ± 0.9 | 13.8 ± 0.8 | 15.1 ± 1.0 | 29.6% |
| Dorzolamide | 2.0 | 19.8 ± 1.2 | 15.1 ± 1.0 | 14.5 ± 0.9** | 15.9 ± 1.1 | 26.8% |
Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.
| Time Point | Aqueous Humor Concentration (µg/mL) |
| 30 min | 2.5 ± 0.4 |
| 1 hour | 4.8 ± 0.7 |
| 2 hours | 3.9 ± 0.6 |
| 4 hours | 1.8 ± 0.3 |
| 8 hours | 0.5 ± 0.1 |
Data are presented as Mean ± SD.
Experimental Protocols
Protocol 1: In Vivo Evaluation of IOP-Lowering Efficacy in a Rabbit Model
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Vehicle control solution
-
Positive control: 2% Dorzolamide ophthalmic solution
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Animal Acclimatization: Acclimatize rabbits for at least one week before the experiment.
-
Induction of Ocular Hypertension (if necessary): Ocular hypertension can be induced by methods such as intracameral injection of alpha-chymotrypsin or hypertonic saline. For acute studies, normotensive animals can also be used.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer after applying a drop of topical anesthetic.
-
Post-Treatment IOP Measurement: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after drug administration.
-
Data Analysis: Calculate the mean IOP and standard deviation for each group at each time point. Determine the percentage of IOP reduction from baseline. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups with the vehicle control.
Experimental Workflow for IOP Studies
The following diagram outlines the typical workflow for evaluating a novel carbonic anhydrase inhibitor.
Caption: Workflow for IOP evaluation.
Protocol 2: Aqueous Humor Pharmacokinetic Study
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
30-gauge needle and 1 mL syringe
-
Microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Aqueous Humor Collection: At designated time points (e.g., 30 min, 1, 2, 4, and 8 hours) post-dosing, anesthetize the rabbits.
-
Under anesthesia, carefully collect approximately 50-100 µL of aqueous humor from the anterior chamber using a 30-gauge needle.
-
Sample Processing: Immediately place the collected aqueous humor into microcentrifuge tubes on ice. Store samples at -80°C until analysis.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for the Evaluation of Carbonic Anhydrase Inhibitor 19 (CAI-19) in Animal Models of Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells and optic nerve damage. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs used to treat glaucoma by reducing IOP.[3][4] They act by inhibiting carbonic anhydrase enzymes in the ciliary body of the eye, which are responsible for the secretion of bicarbonate ions and, consequently, the production of aqueous humor.[5][6] A reduction in aqueous humor formation leads to a decrease in IOP.[2]
Data Presentation
| Treatment Group (n=8 rabbits per group) | Formulation | Baseline IOP (mmHg ± SD) | IOP at 2 hours post-instillation (mmHg ± SD) | Maximum IOP Reduction (%) |
| Vehicle Control | 0.5% HPMC in Saline | 28.5 ± 1.8 | 28.1 ± 2.0 | 1.4% |
| CAI-19 | 1% in 0.5% HPMC | 28.7 ± 2.1 | 23.8 ± 1.9 | 17.1% |
| Dorzolamide | 2% Ophthalmic Solution | 28.3 ± 1.9 | 23.2 ± 1.7 | 18.0% |
*p < 0.05 compared to vehicle control.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Evaluation of Topical CAI-19 in a Carbomer-Induced Rabbit Model of Ocular Hypertension
1. Objective: To assess the IOP-lowering efficacy of a topical formulation of CAI-19 in albino rabbits with induced ocular hypertension.
2. Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Positive control: 2% Dorzolamide ophthalmic solution
-
Vehicle control: 0.5% hydroxypropyl methylcellulose in sterile saline
-
Carbomer 940 (or similar viscosity agent)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Animal restrainers
3. Methods:
3.1. Animal Acclimatization and Handling:
-
House rabbits in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Handle animals gently to minimize stress, which can affect IOP readings.
3.2. Induction of Ocular Hypertension:
-
Anesthetize the cornea of one eye with a drop of topical anesthetic.
-
Induce a transient elevation of IOP by injecting a small volume (e.g., 0.1 mL) of a sterile carbomer solution into the anterior chamber.[7]
-
Allow the IOP to stabilize at an elevated level (typically >25 mmHg) over 30-60 minutes.
3.3. Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Apply a drop of topical anesthetic to the cornea of the hypertensive eye.
-
Measure the baseline IOP using a calibrated tonometer. Obtain at least three stable readings and average them.
3.4. Drug Administration:
-
Instill a single 50 µL drop of the assigned test article into the cul-de-sac of the hypertensive eye.
-
Observe the animal for any immediate signs of discomfort or irritation.
3.5. Post-Treatment IOP Measurements:
-
Measure IOP in the treated eye at regular intervals post-instillation (e.g., 30, 60, 90, 120, 180, and 240 minutes).[7]
-
Follow the same procedure for IOP measurement as described in step 3.3.
3.6. Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the percentage of IOP reduction from baseline for each animal.
Protocol 2: Evaluation of Topical CAI-19 in a Laser-Induced Rat Model of Ocular Hypertension
1. Objective: To evaluate the chronic IOP-lowering effect of CAI-19 in a rat model of laser-induced ocular hypertension.
2. Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Positive and vehicle controls
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Diode laser with a slit-lamp delivery system
-
Rebound tonometer calibrated for rats
-
Topical anesthetic
3. Methods:
3.1. Induction of Ocular Hypertension:
-
Anesthetize the rat via intraperitoneal injection.
-
Place the rat on the slit-lamp platform.
-
Apply a laser beam to the trabecular meshwork of one eye to induce scarring and elevate IOP.[9]
-
Allow several days to weeks for the IOP to become consistently elevated.
3.2. IOP Monitoring and Dosing:
-
Measure IOP in conscious, gently restrained rats using a rebound tonometer at regular intervals to confirm stable hypertension.
-
Once stable hypertension is achieved, begin daily topical administration of the test articles (e.g., one drop twice daily).[9]
3.3. Efficacy Evaluation:
-
Measure IOP at specific time points after the morning dose (e.g., 1, 2, 4, and 8 hours) on selected days throughout the study period (e.g., weekly for 4 weeks).
-
Monitor for any signs of ocular irritation or systemic side effects.
3.4. Data Analysis:
-
Analyze the data similarly to Protocol 1, focusing on both acute IOP reduction after dosing and the long-term effect on maintaining a lower IOP.
Safety and Tolerability
Throughout all experiments, animals should be monitored for signs of ocular irritation (e.g., redness, swelling, discharge) and systemic toxicity. The Draize test or a modified version can be used to score ocular tolerability.[7]
References
- 1. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 2. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 3. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Update and critical appraisal of combined timolol and carbonic anhydrase inhibitors and the effect on ocular blood flow in glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of tetrandrine on lowering intraocular pressure in animal model with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Permeability and Target Engagement of Carbonic Anhydrase IX Inhibitor 19
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a pivotal role in pH regulation within the tumor microenvironment.[1] Its expression is predominantly upregulated in various solid tumors in response to hypoxia and is often associated with poor prognosis and resistance to therapy.[2][3] The extracellular catalytic domain of CA IX makes it an attractive target for selective cancer therapy.[4] Inhibitor 19 is a novel small molecule compound designed to target CA IX. This document provides detailed protocols for assessing the cell permeability and intracellular target engagement of Inhibitor 19, crucial parameters for its preclinical development.
Data Presentation:
Table 1: Physicochemical Properties and Permeability Classification of Inhibitor 19
| Parameter | Value | Method | Reference |
| Molecular Weight ( g/mol ) | < 500 | In silico calculation | [5] |
| logP | 2.5 | Caco-2 Assay | [6] |
| Apparent Permeability (Papp) A→B (cm/s) | 1.5 x 10⁻⁶ | Caco-2 Assay | [6] |
| Efflux Ratio (B→A / A→B) | < 2.0 | Caco-2 Assay | [6] |
| Permeability Class | Moderately Permeable | Caco-2 Assay | [6] |
Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Inhibitor 19
| Isoform | Ki (nM) | Assay Type |
| CA IX | 15 | Stopped-flow CO₂ hydration |
| CA XII | 85 | Stopped-flow CO₂ hydration |
| CA II (cytosolic) | 550 | Stopped-flow CO₂ hydration |
| CA I (cytosolic) | > 1000 | Stopped-flow CO₂ hydration |
Table 3: Cellular Target Engagement of Inhibitor 19 in Hypoxic Cancer Cells
| Assay Method | Cell Line | EC₅₀ (nM) | Conditions |
| NanoBRET™ Target Engagement Assay | HEK293 (CA IX expressing) | 75 | 24h incubation |
| Cellular Thermal Shift Assay (CETSA) | MDA-MB-231 | 120 | 1% O₂, 24h |
| Impedance-based Cell Adhesion Assay | HT-29 | 250 | 1% O₂, 48h |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., Corning Gentest™)
-
Phospholipid mixture (e.g., lecithin in dodecane)
-
Inhibitor 19 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader
Procedure:
-
Prepare the PAMPA plate by coating the filter of the donor plate with the phospholipid mixture.
-
Add buffer to the acceptor plate wells.
-
Prepare a solution of Inhibitor 19 in PBS from the DMSO stock (final DMSO concentration <1%).
-
Add the Inhibitor 19 solution to the donor plate wells.
-
Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).
-
Incubate at room temperature for 4-18 hours.
-
After incubation, measure the concentration of Inhibitor 19 in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.
-
Calculate the permeability coefficient (Pe).
Protocol 2: Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal absorption and general cell permeability.[6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Inhibitor 19
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.
-
For the A→B permeability assessment, add Inhibitor 19 to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For the B→A permeability assessment, add Inhibitor 19 to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C with 5% CO₂.
-
Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of Inhibitor 19 in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay (Adapted for CA IX)
This assay quantitatively measures the binding of Inhibitor 19 to CA IX in living cells.[7]
Materials:
-
HEK293 cells stably expressing a NanoLuc®-CA IX fusion protein.
-
NanoBRET™ tracer specific for the CA IX active site.
-
Inhibitor 19.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring luminescence and BRET.
Procedure:
-
Harvest and resuspend the NanoLuc®-CA IX expressing cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into a white 96-well plate.
-
Add varying concentrations of Inhibitor 19 to the wells.
-
Incubate at 37°C with 5% CO₂ for 2 hours to allow for binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate, measuring both donor (NanoLuc®) and acceptor (tracer) luminescence.
-
Calculate the BRET ratio and plot against the concentration of Inhibitor 19 to determine the EC₅₀.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of CA IX upon ligand binding.
Materials:
-
Hypoxic cancer cell line (e.g., MDA-MB-231).
-
Inhibitor 19.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Equipment for protein extraction and Western blotting.
-
Anti-CA IX antibody.
Procedure:
-
Culture MDA-MB-231 cells under hypoxic conditions (1% O₂) for 24 hours to induce CA IX expression.
-
Treat the cells with either vehicle (DMSO) or Inhibitor 19 for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble CA IX in each sample by Western blotting.
-
Generate a melting curve by plotting the amount of soluble CA IX as a function of temperature. The shift in the melting curve in the presence of Inhibitor 19 indicates target engagement.
Mandatory Visualizations
Caption: Workflow for determining the cell permeability of Inhibitor 19.
Caption: Workflow for assessing the cellular target engagement of Inhibitor 19.
Caption: Simplified signaling pathway of CA IX in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioivt.com [bioivt.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase Inhibitor SLC-0111
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase inhibitor SLC-0111. The information addresses specific issues that may be encountered during experiments, focusing on the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of SLC-0111?
SLC-0111 is a ureido-substituted benzenesulfonamide designed as a potent inhibitor of the tumor-associated carbonic anhydrase isoform IX (CAIX). It also exhibits strong inhibitory activity against isoform CAXII. Its primary off-target effects within the carbonic anhydrase family are against the ubiquitous cytosolic isoforms CAI and CAII, though with significantly lower potency.
Q2: We are observing effects of SLC-0111 in a CAIX-negative cell line under normoxic conditions. Is this expected?
Yes, this is possible. While SLC-0111 is highly selective for CAIX and CAXII, some studies have reported CAIX-independent effects. For instance, transcriptomic analyses have shown that SLC-0111 can induce changes in gene expression, including the upregulation of some tumor suppressor genes, even in the absence of significant CAIX expression.[1][2] Additionally, at higher micromolar concentrations, SLC-0111 can inhibit other isoforms like CAII, which may be present and active in your cell line.[3]
Q3: What are the common clinical adverse effects of SLC-0111, and should we be concerned about similar toxicities in our animal models?
A Phase I clinical trial of SLC-0111 in patients with advanced solid tumors reported several drug-related adverse events.[4][5][6] The most common were fatigue, nausea, and anorexia.[4] At higher doses (2000 mg), more severe adverse events were noted.[4][5][6] When conducting preclinical animal studies, it is crucial to monitor for signs of systemic toxicity that may correlate with these clinical findings, such as weight loss, reduced activity, and gastrointestinal distress. These observations could be due to the inhibition of off-target CA isoforms in various tissues.[7]
Q4: How does SLC-0111 affect intracellular signaling pathways?
Preclinical studies have shown that SLC-0111, particularly in combination with other agents like cisplatin, can modulate key signaling pathways involved in cancer progression. In head and neck squamous carcinoma cells, combination therapy with SLC-0111 and cisplatin was found to hamper the activation of STAT3, AKT, and ERK pathways.[8] It has also been shown to interfere with the epithelial-mesenchymal transition (EMT) program.[9] These effects may be a combination of direct inhibition of CAIX/XII and downstream consequences of altered pH homeostasis and cellular stress.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or migration assays with SLC-0111.
-
Possible Cause 1: Oxygenation Status. The primary target of SLC-0111, CAIX, is strongly induced by hypoxia.[1] Ensure that your experimental conditions (normoxia vs. hypoxia) are consistent and well-controlled. The efficacy of SLC-0111 is often more pronounced under hypoxic conditions where CAIX is highly expressed.
-
Troubleshooting Steps:
-
Validate the hypoxic conditions in your experimental setup using a hypoxia marker.
-
Confirm the expression of CAIX in your cell model under both normoxic and hypoxic conditions via qPCR or Western blot.
-
Run parallel experiments under both conditions to determine the hypoxia-dependency of the observed effects.
-
-
Possible Cause 2: Off-target Inhibition. At higher concentrations, SLC-0111 can inhibit other CA isoforms, which might lead to confounding results.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of SLC-0111 for your specific cell line and experimental endpoint.
-
If possible, use a structurally distinct CAIX/XII inhibitor as a control to see if the effects are consistent.
-
Consider using siRNA or shRNA to knock down CAIX expression and confirm that the observed effects are target-dependent.
-
Problem 2: Difficulty in correlating in vitro enzymatic inhibition with cellular effects.
-
Possible Cause: Discrepancy between recombinant enzyme activity and cellular activity. The potency of sulfonamide inhibitors can be lower in cell-based assays compared to assays with the recombinant protein.[3] This can be due to factors like cell permeability, drug efflux, and the complex cellular microenvironment.
-
Troubleshooting Steps:
-
Acknowledge that higher concentrations of the inhibitor may be needed in cellular assays to achieve the desired level of target engagement.
-
Use a cell-based assay that measures the direct consequence of CAIX inhibition, such as changes in extracellular acidification rate (ECAR).
-
Complement endpoint assays with real-time analyses, such as electrical impedance-based assays, which can provide dynamic information on cell behavior upon inhibitor treatment.[10]
-
Data Presentation
Table 1: Inhibitory Profile of SLC-0111 against various Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) | Notes |
| On-Target | ||
| hCA IX | 45 nM | Primary target, highly expressed in hypoxic tumors. |
| hCA XII | 4.5 nM | Another tumor-associated isoform, often co-expressed with CAIX. |
| Off-Target | ||
| hCA I | Micromolar range | Ubiquitous cytosolic isoform. |
| hCA II | Micromolar range | Ubiquitous cytosolic isoform. |
Data synthesized from multiple sources indicating nanomolar affinity for on-targets and micromolar affinity for key off-targets.
Experimental Protocols
Protocol 1: Assessing Inhibitor Selectivity using a CO₂ Hydration Assay
This protocol provides a general method for determining the inhibitory potency (IC₅₀) and inhibition constants (Kᵢ) of a compound against different carbonic anhydrase isoforms.
-
Reagents and Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAI, hCAII, hCAIX, hCAXII).
-
HEPES buffer (20 mM, pH 7.4).
-
Phenol red pH indicator.
-
CO₂-saturated water.
-
Test inhibitor (e.g., SLC-0111) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate and a spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well of the microplate, add the HEPES buffer containing the pH indicator, a specific concentration of the CA isoform, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Equilibrate the plate at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a known volume of CO₂-saturated water to each well.
-
Monitor the change in absorbance over time at a wavelength sensitive to the pH indicator (e.g., 400 nm). The hydration of CO₂ to carbonic acid will cause a pH drop, leading to a change in the indicator's color.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors.
-
Protocol 2: Fluorescence-Based Thermal Shift Assay for Target Engagement
This biophysical assay can confirm the direct binding of an inhibitor to a target protein.
-
Reagents and Materials:
-
Purified recombinant CA protein.
-
SYPRO Orange dye.
-
Phosphate-buffered saline (PBS).
-
Test inhibitor (e.g., SLC-0111).
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Procedure:
-
Prepare a master mix containing the CA protein and SYPRO Orange dye in PBS.
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add the test inhibitor at various concentrations to the respective tubes/wells. Include a no-inhibitor control.
-
Place the samples in the real-time PCR instrument.
-
Set up a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
A shift in Tₘ in the presence of the inhibitor indicates binding. The magnitude of the shift can be correlated with binding affinity.
-
Mandatory Visualizations
Caption: Logical workflow of a potential off-target effect of SLC-0111.
Caption: Experimental workflow for assessing the selectivity of a CA inhibitor.
References
- 1. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Carbonic Anhydrase Inhibitor Acetazolamide in Solution
Welcome to the technical support center for Acetazolamide (a representative Carbonic Anhydrase Inhibitor). This resource provides detailed guidance on the stability, storage, and handling of Acetazolamide in solution for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Acetazolamide?
A1: Acetazolamide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide at approximately 15 mg/mL.[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Acetazolamide in DMSO and then dilute it with the aqueous buffer of choice. Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1]
Q2: What are the recommended storage conditions for solid Acetazolamide?
A2: Solid, crystalline Acetazolamide should be stored at -20°C.[1] When stored properly, it is stable for at least two years from the date of quality control analysis.[1]
Q3: How long is a reconstituted Acetazolamide solution stable?
A3: For parenteral solutions reconstituted with Sterile Water for Injection, the stability depends on the storage temperature. The solution retains its physical and chemical properties for up to 3 days when refrigerated at 2-8°C (36-46°F) and for 12 hours at room temperature (15-30°C or 59-86°F).[2][3] It is recommended to use the reconstituted solution within 12 hours as it contains no preservatives.[3][4]
Q4: Can I store aqueous solutions of Acetazolamide?
A4: It is not recommended to store aqueous solutions of Acetazolamide for more than one day.[1] The stability of Acetazolamide in aqueous solutions is pH-dependent, with maximum stability observed at approximately pH 4.[5][6][7]
Q5: What factors can lead to the degradation of Acetazolamide in solution?
A5: Acetazolamide is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades under acidic and basic hydrolysis, as well as oxidative, photolytic, and thermal stress.[8][9][10] Significant degradation is particularly observed during acid and base hydrolysis.[9]
Q6: How does pH affect the stability of Acetazolamide in solution?
A6: The stability of Acetazolamide in aqueous solutions is significantly influenced by pH. It exhibits maximum stability at a pH of around 4.[5][6][7] As the pH increases above 9, its stability decreases.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | Low aqueous solubility of Acetazolamide. | 1. Ensure the final concentration does not exceed its solubility limit in the chosen buffer. 2. Prepare a concentrated stock solution in DMSO first, then dilute it into the aqueous buffer with vigorous vortexing. 3. Check the pH of the final solution; adjust if necessary to be closer to pH 4 for better stability, if compatible with your experiment. |
| Loss of biological activity | Degradation of the inhibitor due to improper storage or handling. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at the recommended temperature (-20°C for DMSO stocks). 3. Avoid repeated freeze-thaw cycles. 4. Protect solutions from light and elevated temperatures. |
| Inconsistent experimental results | Instability of the Acetazolamide solution during the experiment. | 1. Verify the pH of your experimental buffer, as pH can affect stability. 2. If the experiment is lengthy, consider the stability of Acetazolamide under the experimental conditions (temperature, light exposure). 3. Run a stability check of your Acetazolamide solution under the experimental conditions using a method like HPLC. |
| Discoloration of the solution | Potential degradation of the compound. | 1. Discard the discolored solution. 2. Prepare a fresh solution from the solid compound. 3. Visually inspect parenteral drug products for particulate matter and discoloration before administration.[3][4] |
Quantitative Data Summary
Solubility of Acetazolamide
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide | ~15 mg/mL | [1] |
| Water | Very slightly soluble | [4][12] |
| Ethanol | Slightly soluble | [12] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Methanol | 5.693 µg/mL | [13] |
| Distilled water with methanol as a cosolvent | 4.891 µg/mL | [13] |
Stability of Reconstituted Acetazolamide Solutions
| Storage Condition | Stability Duration | Reference |
| Refrigerated (2-8°C) | 3 days | [2][3] |
| Room Temperature (15-30°C) | 12 hours | [2][3] |
| IVPB solution at room temperature (25°C) | 5 days | [2] |
| IVPB solution refrigerated (5°C) | 44 days | [2] |
| Oral suspension at 5°C and 25°C | At least 90 days | [5] |
| Oral suspension at 5, 22, and 30°C | At least 79 days | [6] |
Experimental Protocols
Protocol: Stability Testing of Acetazolamide in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of Acetazolamide in a given solution over time.
1. Objective: To quantify the concentration of Acetazolamide in a solution at various time points and under different storage conditions to determine its stability.
2. Materials:
-
Acetazolamide (solid)
-
Solvent of choice (e.g., DMSO for stock, experimental buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile phase (e.g., a mixture of potassium dihydrogen phosphate buffer (pH 3), acetonitrile, and water)[8]
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
3. Method:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Acetazolamide (e.g., 1 mg/mL) by dissolving a precisely weighed amount in the appropriate solvent (e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 20-120 µg/mL) by diluting with the mobile phase.[8]
-
These standards will be used to generate a calibration curve.
-
-
Preparation of Test Solutions:
-
Prepare the Acetazolamide solution to be tested at the desired concentration in the experimental buffer or solvent.
-
Divide the solution into several aliquots for storage under different conditions (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and an elevated temperature like 40°C). Protect samples from light if photostability is being assessed.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Set the detection wavelength to the λmax of Acetazolamide (approximately 265 nm).[1]
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
-
Filter the aliquot through a 0.22 µm syringe filter before injection into the HPLC system.
-
Record the chromatograms and determine the peak area for Acetazolamide.
-
-
Data Analysis:
-
Using the calibration curve, calculate the concentration of Acetazolamide in each test sample at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Experimental workflow for stability testing of Acetazolamide.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. sterimaxinc.com [sterimaxinc.com]
- 5. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of acetazolamide in suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stability-indicating first-derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Carbonic Anhydrase with Inhibitor 19
This technical support center provides troubleshooting guidance for researchers encountering challenges in the crystallization of Carbonic Anhydrase (CA) in complex with Inhibitor 19, a compound understood to possess hydrophobic characteristics, potentially belonging to the triterpenoid class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when crystallizing Carbonic Anhydrase with a hydrophobic inhibitor like Inhibitor 19?
A1: The primary challenges often revolve around the inhibitor's poor aqueous solubility. This can lead to several issues:
-
Inhibitor Precipitation: The inhibitor may precipitate out of the solution upon addition to the protein or during the crystallization experiment, preventing the formation of a stable protein-inhibitor complex.
-
Inaccurate Inhibitor Concentration: The actual concentration of the soluble inhibitor in the crystallization drop may be much lower than intended, leading to unoccupied active sites in the protein and resulting in apo-protein crystals or no crystals at all.
-
Use of Co-solvents: To dissolve the inhibitor, co-solvents like Dimethyl Sulfoxide (DMSO) are often necessary. However, DMSO can affect protein stability and the crystallization process itself.[1][2][3]
Q2: How can I improve the solubility of Inhibitor 19 in my crystallization setup?
A2: Improving the solubility of a hydrophobic inhibitor is critical. Here are a few strategies:
-
Co-solvent Optimization: While DMSO is commonly used, its concentration should be kept to a minimum, ideally below 5% (v/v). At low concentrations (≤ 5%), DMSO can sometimes even stabilize the protein structure.[2] However, at higher concentrations, it can lead to protein unfolding and precipitation.[1][2][4] You can screen a range of DMSO concentrations to find the optimal balance between inhibitor solubility and protein stability.
-
Alternative Co-solvents: Consider screening other organic solvents such as ethanol, isopropanol, or glycerol, which might be more compatible with your specific CA construct and crystallization conditions.
-
Detergents: The use of mild, non-denaturing detergents at concentrations just above their critical micelle concentration (CMC) can help solubilize hydrophobic compounds without denaturing the protein.[3]
Q3: I am getting crystals, but they appear to be of the apo-protein, not the complex. How can I confirm inhibitor binding and promote co-crystallization?
A3: This is a common issue when the inhibitor does not bind with high affinity or is not present in a sufficient, soluble concentration.
-
Confirm Binding in Solution: Before setting up crystallization trials, confirm the binding of Inhibitor 19 to your CA using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Thermal Shift Assays (TSA). This will provide you with the binding affinity (Kd) and stoichiometry.
-
Increase Inhibitor Concentration: To favor the formation of the complex, use a molar excess of the inhibitor relative to the protein. A 5 to 10-fold molar excess is a common starting point. However, be mindful of the inhibitor's solubility limit.
-
Soaking Experiments: If co-crystallization is unsuccessful, try soaking apo-CA crystals in a solution containing the inhibitor. This can be a more effective method if the inhibitor has difficulty accessing the active site during the initial stages of crystal lattice formation.
Q4: My crystallization drops with Inhibitor 19 are producing amorphous precipitate instead of crystals. What could be the cause and how can I fix it?
A4: Amorphous precipitate can be caused by several factors related to the presence of a hydrophobic inhibitor:
-
Protein Denaturation: Higher concentrations of co-solvents like DMSO can denature the protein, leading to aggregation and precipitation.[1][2]
-
Inhibitor-Induced Aggregation: The hydrophobic nature of the inhibitor itself might promote non-specific aggregation of the protein-inhibitor complex.
-
Incorrect Supersaturation Level: The conditions in your crystallization screen may be driving the protein and inhibitor out of solution too quickly. Try lowering the precipitant concentration or the protein/inhibitor concentration to slow down the process.
Troubleshooting Guides
Guide 1: Overcoming Inhibitor Precipitation
This guide provides a systematic approach to address the precipitation of Inhibitor 19 during crystallization experiments.
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitate upon adding inhibitor to protein solution. | Inhibitor solubility limit exceeded in the protein buffer. | 1. Prepare a higher concentration stock of the inhibitor in 100% DMSO. 2. Add the inhibitor stock to the protein solution drop-wise while gently vortexing to ensure rapid mixing and avoid localized high concentrations. 3. Ensure the final DMSO concentration is as low as possible. |
| Precipitate forms in the crystallization drop over time. | Change in buffer conditions (e.g., pH, salt concentration) in the crystallization drop reduces inhibitor solubility. | 1. Analyze the components of the successful crystallization condition and test the inhibitor's solubility in a similar mock buffer. 2. Consider using a different co-solvent that is more stable across the range of screened conditions. 3. Try crystal soaking instead of co-crystallization. |
| Oily phases or heavy precipitate in drops. | The combination of the hydrophobic inhibitor and certain precipitants (e.g., high molecular weight PEGs) can lead to phase separation. | 1. Try screening conditions with different types of precipitants, such as salts (e.g., ammonium sulfate) or lower molecular weight PEGs. 2. Lower the concentration of both the protein and the inhibitor. |
Guide 2: Optimizing Co-solvent (DMSO) Concentration
This guide helps in finding the optimal DMSO concentration that maintains inhibitor solubility without compromising protein integrity.
| DMSO Concentration | Observed Effect on Protein | Recommendation |
| Low (≤ 5% v/v) | Can lead to a more compact and stable protein structure.[2] | Optimal Range. Start screening within this range to maximize the chances of obtaining well-diffracting crystals. |
| Moderate (5-15% v/v) | May cause a gradual expansion of the protein structure.[2] Crystal quality might be reduced. | Use with Caution. Only explore this range if the inhibitor is not soluble at lower concentrations. Be prepared for potentially lower resolution crystals. |
| High (>15% v/v) | Can lead to partial unfolding and denaturation of the protein.[2][4] Significantly reduces the likelihood of crystallization. | Avoid. High concentrations of DMSO are generally detrimental to protein crystallization. If such concentrations are required to solubilize the inhibitor, consider inhibitor derivatization to improve solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of Carbonic Anhydrase-Inhibitor 19 Complex for Crystallization
-
Protein Preparation: Purify Carbonic Anhydrase to >95% homogeneity as confirmed by SDS-PAGE. The final protein buffer should be well-defined (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Inhibitor Stock Preparation: Prepare a high-concentration stock solution of Inhibitor 19 (e.g., 100 mM) in 100% DMSO.
-
Complex Formation:
-
Dilute the protein to the desired concentration for crystallization (e.g., 10 mg/mL).
-
Calculate the volume of the inhibitor stock solution needed to achieve the desired molar excess (e.g., 5-fold).
-
While gently vortexing the protein solution, add the inhibitor stock solution drop-wise.
-
Incubate the mixture on ice for at least one hour to allow for complex formation.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitated inhibitor or aggregated protein.
-
-
Crystallization Setup: Use the supernatant for setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
Protocol 2: General Crystallization Conditions for Carbonic Anhydrase II
While specific conditions for the Inhibitor 19 complex need to be experimentally determined, the following conditions have been successful for other CAII-inhibitor complexes and can serve as a starting point for screening.
| Parameter | Condition 1 (Salt-based) | Condition 2 (PEG-based) |
| Protein Concentration | 5-15 mg/mL | 5-15 mg/mL |
| Precipitant | 1.8-2.5 M Ammonium Sulfate | 15-25% (w/v) PEG 3350 |
| Buffer | 0.1 M Tris-HCl | 0.1 M HEPES |
| pH | 7.5-8.5 | 7.0-8.0 |
| Additive | 0.2-0.3 M NaCl | Not always necessary |
| Temperature | 18-22°C | 18-22°C |
Visualizations
References
Technical Support Center: Minimizing Toxicity of Carbonic Anhydrase IX (CAIX) Inhibitors in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Carbonic Anhydrase IX (CAIX) inhibitors, with a focus on the well-characterized compound SLC-0111 (also known as U-104), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CAIX inhibitors like SLC-0111?
A1: CAIX is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. It catalyzes the reversible hydration of carbon dioxide to bicarbonate (HCO₃⁻) and protons (H⁺). This activity helps maintain a stable intracellular pH (pHi) in cancer cells while contributing to an acidic tumor microenvironment, which promotes tumor progression and metastasis. CAIX inhibitors like SLC-0111 are typically sulfonamide-based compounds that bind to the zinc ion in the enzyme's active site, blocking its catalytic function. This disruption of pH regulation can lead to intracellular acidification and subsequent induction of apoptosis in cancer cells, particularly under hypoxic or acidic conditions.
Q2: Is SLC-0111 toxic to all cell types?
A2: SLC-0111 exhibits selective cytotoxicity towards cancer cells, especially under conditions where CAIX is highly expressed, such as hypoxia and acidosis. Studies have shown that it has significantly lower toxicity toward normal, non-cancerous cells.[1] However, at high concentrations, off-target effects can be observed, so it is crucial to determine the optimal concentration for your specific cell line.
Q3: What are the known off-target effects of sulfonamide-based CAIX inhibitors?
A3: While SLC-0111 is highly selective for CAIX and CAXII over other carbonic anhydrase isoforms, sulfonamides as a class of compounds can have off-target effects.[2][3] It is important to consider that at high concentrations, observed cellular effects may not be solely due to CAIX inhibition. Researchers should include appropriate controls, such as cell lines with knocked-down or knocked-out CAIX expression, to validate that the observed phenotype is on-target.
Q4: How does CAIX inhibition lead to apoptosis?
A4: Inhibition of CAIX disrupts pH regulation, leading to intracellular acidification. This cellular stress can trigger apoptotic pathways. Studies have shown that CAIX inhibition can lead to the activation of the ERK1/2 signaling pathway, which in turn can activate p53.[4] Activated p53 can then initiate the caspase cascade, leading to the cleavage of Caspase-3 and execution of apoptosis.[4][5]
Troubleshooting Guides
Issue 1: High levels of toxicity observed in control (non-cancerous) cell lines.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific control cell line. Start with a wide range of concentrations and narrow it down. Aim to use the lowest effective concentration that elicits the desired effect in your cancer cell line while minimizing toxicity in your control line.
-
-
Possible Cause 2: Off-target effects.
-
Solution: To confirm that the observed toxicity is an off-target effect, use a control cell line where CAIX has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the inhibitor is still toxic to these cells, it is likely due to off-target effects. Consider screening for analogs of your inhibitor with a better selectivity profile.
-
-
Possible Cause 3: Sub-optimal cell culture conditions.
-
Solution: Ensure your control cells are healthy and not under any other stress. Use the recommended media and supplements, and ensure the incubator conditions (temperature, CO₂, humidity) are optimal. Passage the cells regularly to avoid overgrowth.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to variability in assay readouts. Use a cell counter to accurately determine cell density before seeding.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inhibitor solubility and stability.
-
Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media. Prepare fresh dilutions for each experiment, as some compounds can degrade or precipitate over time in aqueous solutions. If the background of your media turns dark after adding the inhibitor, it may indicate a reaction with media components; in this case, consider using a protein-free medium for the treatment period if your cells can tolerate it.[6]
-
Issue 3: No significant difference in viability between treated and untreated cancer cells.
-
Possible Cause 1: Low or no expression of CAIX in the cancer cell line.
-
Solution: Verify the expression of CAIX in your cancer cell line at the protein level (e.g., by Western blot or flow cytometry). CAIX expression is often induced by hypoxia, so consider culturing your cells under hypoxic conditions (e.g., 1% O₂) to upregulate CAIX expression.
-
-
Possible Cause 2: Insufficient inhibitor concentration or incubation time.
-
Solution: Increase the concentration of the inhibitor and/or extend the incubation time. A time-course experiment can help determine the optimal duration of treatment.
-
-
Possible Cause 3: Assay insensitivity.
-
Solution: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT assay), membrane integrity (Trypan Blue or LDH assay), and apoptosis (Annexin V/PI staining).
-
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of SLC-0111 and its analog, Pyr, on various human cancer and normal cell lines.
Table 1: IC50 Values of SLC-0111 and its Analog (Pyr) in Human Cancer and Normal Cell Lines [1]
| Cell Line | Cell Type | Compound | IC50 (µg/mL) |
| HT-29 | Colon Cancer | SLC-0111 | 13.53 |
| Pyr | 27.74 | ||
| MCF7 | Breast Cancer | SLC-0111 | 18.15 |
| Pyr | 11.20 | ||
| PC3 | Prostate Cancer | SLC-0111 | 8.71 |
| Pyr | 8.36 | ||
| CCD-986sk | Normal Skin Fibroblast | SLC-0111 | 45.70 |
| Pyr | 50.32 | ||
| Staurosporine (Control) | 18.66 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
CAIX inhibitor (e.g., SLC-0111)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the CAIX inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.[2][4][5][6][7]
Materials:
-
Cells in suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Harvest cells and resuspend them in PBS or serum-free media.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Cells in culture
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the CAIX inhibitor for the desired time. Include appropriate controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of CAIX inhibitor-induced apoptosis.
Caption: Workflow for assessing CAIX inhibitor toxicity.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
"Carbonic anhydrase inhibitor 19 degradation products"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonic anhydrase inhibitors, with a focus on their stability and degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for carbonic anhydrase inhibitors?
Carbonic anhydrase inhibitors, particularly those with sulfonamide and amide functional groups, are susceptible to degradation under various stress conditions. The most common degradation pathway is hydrolysis, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation, photolysis, and thermal degradation. For instance, acetazolamide has been observed to undergo significant degradation through acid and base hydrolysis[1][2]. Similarly, dorzolamide is also susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress[3][4].
Q2: I am seeing an unexpected peak in my HPLC analysis of a carbonic anhydrase inhibitor. What could it be?
An unexpected peak in your HPLC chromatogram could be a degradation product, a process-related impurity, or an excipient from the formulation. To identify the peak, you should perform a forced degradation study to see if the peak intensity increases under specific stress conditions (acid, base, oxidation, heat, light). Co-injecting your sample with known impurities or standards can also help in identification. For definitive identification of unknown degradation products, techniques like LC-MS, FTIR, and NMR are recommended[1][2].
Q3: How can I prevent the degradation of my carbonic anhydrase inhibitor during storage and handling?
To minimize degradation, carbonic anhydrase inhibitors should be stored under appropriate conditions. For example, acetazolamide solutions exhibit optimal stability at a pH of 4[1]. It is also advisable to protect them from light and high temperatures. For compounded suspensions, storage in amber glass bottles at controlled room temperature or under refrigeration is recommended.
Q4: What is a stability-indicating method, and why is it important for studying carbonic anhydrase inhibitors?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process-related impurities, and excipients. This is crucial in stability studies to ensure that the measured decrease in the API concentration is due to degradation and not analytical interference. For carbonic anhydrase inhibitors, various stability-indicating HPLC and UPLC methods have been developed to separate the parent drug from its degradants[2][3].
Troubleshooting Guides
Issue: Poor Resolution Between the Parent Drug and Degradation Peaks in HPLC
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Unsuitable stationary phase.
-
Suboptimal column temperature or flow rate.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the organic modifier-to-buffer ratio. Modify the pH of the aqueous phase, as this can significantly alter the retention of ionizable compounds like many carbonic anhydrase inhibitors.
-
Select an Appropriate Column: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
-
Adjust Temperature and Flow Rate: Varying the column temperature can affect the selectivity. A lower flow rate can also improve resolution, but will increase the run time.
Issue: Inconsistent Results in Forced Degradation Studies
Possible Causes:
-
Inconsistent stress conditions (temperature, pH, reagent concentration).
-
Sample preparation variability.
-
Instability of degradation products.
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure precise control over temperature, pH, and the concentration of stress agents (e.g., HCl, NaOH, H₂O₂). Use calibrated equipment.
-
Homogenize Sample Preparation: Follow a strict and detailed sample preparation protocol, including precise dilutions and mixing times.
-
Analyze Samples Promptly: Some degradation products may be unstable and can further degrade over time. Analyze samples as soon as possible after they are prepared.
Quantitative Data Summary
The following tables summarize typical conditions and findings from forced degradation studies of representative carbonic anhydrase inhibitors.
Table 1: Summary of Forced Degradation Conditions for Acetazolamide
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 2 hours (reflux) | Significant degradation observed[2] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours (reflux) | Significant degradation observed[2] |
| Oxidation | 30% H₂O₂ | 2 hours (reflux) | Degradation observed |
| Thermal | 55°C | 3 hours | Degradation observed |
| Photolytic | UV light | - | Degradation observed |
Table 2: Summary of Forced Degradation Conditions for Dorzolamide Hydrochloride
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl at 50°C | 3 hours | Degradation observed[4] |
| Base Hydrolysis | 0.1 N NaOH at 50°C | 3 hours | Degradation observed[4] |
| Oxidation | 1.0% H₂O₂ at 50°C | 3 hours | Degradation observed[4] |
| Thermal | 60°C | 3 hours | Degradation observed[4] |
| Photolytic | UV light (200 Wh/m²) | - | Degradation observed[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Acetazolamide
Objective: To generate degradation products of acetazolamide under various stress conditions.
Materials:
-
Acetazolamide Active Pharmaceutical Ingredient (API)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Reflux condenser and heating mantle
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of acetazolamide in 10 mL of 0.1 N HCl. Reflux the solution for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of acetazolamide in 10 mL of 0.1 N NaOH. Reflux the solution for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of acetazolamide in 10 mL of 30% H₂O₂. Keep the solution at room temperature for 2 hours. Dilute to a suitable concentration with mobile phase.
-
Thermal Degradation: Place 10 mg of solid acetazolamide in an oven at 55°C for 3 hours. Dissolve the sample in mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of acetazolamide to UV light for a specified period.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Acetazolamide
Objective: To separate and quantify acetazolamide in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase: A gradient elution with a suitable buffer and organic modifier.
-
Detection: UV at 254 nm[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase.
-
Prepare standard solutions of acetazolamide and the stressed samples.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the percentage of degradation.
Visualizations
References
"reasons for inconsistent results with Carbonic anhydrase inhibitor 19"
Welcome to the technical support center for Carbonic Anhydrase Inhibitor 19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound 26a, is a sulfonamide-based inhibitor. It has been shown to potently inhibit carbonic anhydrase (CA) isoforms, particularly those involved in glaucoma.
Q2: Why am I seeing inconsistent inhibitory activity in my experiments?
Inconsistent results with sulfonamide-based CA inhibitors can arise from several factors:
-
Compound Solubility: Ureido-substituted benzenesulfonamides can have low aqueous solubility. Precipitation of the inhibitor in your assay buffer will lead to a lower effective concentration and thus, reduced and variable inhibition.[1][2][3]
-
Buffer Composition: The type of buffer used in your assay can significantly impact the apparent activity of carbonic anhydrase. Some buffers, such as phosphate and Tris, have been shown to lower the apparent activity of the enzyme compared to others like barbital.[4] This can affect the calculated inhibitory constants.
-
In Vitro vs. In-Cell Discrepancies: There can be a significant difference between the inhibitory activity observed with recombinant CA protein and the activity seen in cell-based assays. The affinity of inhibitors can be one to two orders of magnitude lower in cells compared to the purified protein.[5][6] This is due to factors like cell membrane permeability and the complex intracellular environment.
-
Assay Conditions: The accuracy of Ki value determination is highly dependent on the experimental setup. Issues such as using an enzyme concentration that is too high relative to the inhibitor's Ki can lead to erroneous results.[7] In some cases, incomplete inhibition at high inhibitor concentrations suggests potential issues with the assay itself or the inhibitor's mechanism of action.[7]
Q3: My inhibitor shows potent activity against the recombinant CA IX protein but has a much weaker effect on cancer cell growth. Why is this?
This is a commonly observed phenomenon. Studies have shown that for some sulfonamide inhibitors, the concentration required to inhibit cell growth can be two orders of magnitude higher than the Ki values for inhibiting the recombinant CA IX enzyme.[5][6] Furthermore, some inhibitors have been found to slow cell growth even in cell lines where CA IX has been knocked out, suggesting potential off-target effects.[5]
Q4: How does Carbonic Anhydrase IX regulate pH in cancer cells?
Under hypoxic conditions, cancer cells upregulate Carbonic Anhydrase IX (CA IX). The extracellular domain of CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons. The protons contribute to an acidic tumor microenvironment, which promotes tumor invasion and metastasis. The bicarbonate ions are transported into the cell, where they help to maintain a more alkaline intracellular pH, which is favorable for cell survival and proliferation.[8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Inhibitor Precipitation: The inhibitor may not be fully dissolved in the assay buffer. | - Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. - When diluting into the final aqueous buffer, ensure the final solvent concentration is low and does not affect enzyme activity. - Visually inspect for any precipitation. - Consider using a solubility-enhancing agent if compatible with your assay.[1][2] |
| Incorrect Buffer: The chosen buffer system may be interfering with the enzyme activity. | - Review the literature for buffer systems known to be compatible with carbonic anhydrase assays (e.g., barbital buffer has been shown to yield high activity).[4] - Ensure the pH of the buffer is stable throughout the experiment. | |
| Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling. | - Store the inhibitor according to the manufacturer's instructions. - Prepare fresh stock solutions regularly. | |
| High variability between replicates | Inconsistent Pipetting: Inaccurate pipetting of the inhibitor or enzyme can lead to significant variations. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Temperature Fluctuations: Carbonic anhydrase activity is temperature-dependent. | - Ensure all reagents and reaction plates are equilibrated to the assay temperature. - Use a temperature-controlled plate reader or water bath. | |
| Incomplete Mixing: Failure to properly mix the reagents upon addition can lead to inconsistent reaction rates. | - Ensure thorough but gentle mixing after adding each component. | |
| Ki values are inconsistent with published data | Incorrect Assay Parameters: The enzyme or substrate concentrations may not be optimal for Ki determination. | - Ensure the enzyme concentration is significantly lower than the expected Ki of the inhibitor.[7] - Use a substrate concentration around the Km of the enzyme. |
| Inappropriate Data Analysis: The model used to fit the data may not be appropriate. | - Use a suitable nonlinear regression model to calculate Ki values from inhibition data.[12] - Ensure that the inhibition curve shows complete inhibition at high inhibitor concentrations; if not, the calculated Ki may be unreliable.[7] | |
| Weak activity in cell-based assays | Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach intracellular CA isoforms. | - For intracellular targets, consider the physicochemical properties of the inhibitor that influence permeability. - If targeting an extracellular enzyme like CA IX, this is less of a concern. |
| Off-target Effects: The observed cellular phenotype may be due to the inhibitor acting on other proteins. | - Test the inhibitor on cell lines that do not express the target CA isoform to assess off-target effects.[5] | |
| Drug Efflux: Cancer cells can actively pump out inhibitors, reducing their intracellular concentration. | - Consider the potential for drug efflux pumps to be active in your cell line. |
Quantitative Data
Table 1: Inhibitory Activity (Ki, nM) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [13] |
| Ureido-sulfonamide 1 | 240 | 19 | 25 | 8.8 | [13] |
| Ureido-sulfonamide 2 | 2185 | 83 | 882 | 175 | [13] |
| SLC-0111 | 9850 | 108 | 45 | 4.5 | [13] |
| Compound 3n | - | - | 41.3 | 39.1 | [14] |
| Compound 3b | 368.7 | 81.4 | - | - | [14] |
Note: This table presents a selection of data for structurally related compounds to provide context for the expected activity of sulfonamide inhibitors.
Experimental Protocols
Protocol 1: Stopped-Flow CO2 Hydration Assay for Measuring Inhibitory Activity
This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase (e.g., hCA II, hCA IX)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 10 mM HEPES or 20 mM TRIS, pH 7.5)
-
pH indicator (e.g., Phenol Red, 0.2 mM)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)[15]
-
Anhydrous Na2SO4 or NaClO4 (to maintain constant ionic strength)
Procedure:
-
Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoform in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate for a sufficient duration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
Syringe A: Fill with the enzyme solution and the pH indicator in the assay buffer.
-
Syringe B: Fill with CO2-saturated water.
-
-
Uninhibited Reaction (Control):
-
Mix the contents of Syringe A (containing enzyme and indicator) and Syringe B (CO2 solution) in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time. The initial linear rate of this reaction represents the uninhibited enzyme activity.
-
-
Inhibited Reaction:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
Fill Syringe A with the enzyme-inhibitor mixture and the pH indicator.
-
Repeat the mixing and measurement as in step 4.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance change over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Protocol 2: Cell-Based Assay for Determining IC50 using MTT
This protocol determines the concentration of an inhibitor that reduces the metabolic activity of a cell population by 50%, which is a measure of the inhibitor's effect on cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2). If studying hypoxia-induced CA IX, incubate under hypoxic conditions (e.g., 1% O2).
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[16]
-
During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at a wavelength of 490-570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using nonlinear regression.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: CA IX signaling pathway under hypoxic conditions.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Comparative Efficacy of Carbonic Anhydrase Inhibitor 19 in Key Pathological Pathways
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of specific CA isoforms is associated with various pathologies, including glaucoma and cancer, making them attractive targets for therapeutic intervention.[3][4] Carbonic Anhydrase Inhibitor 19, also identified as compound 26a, has emerged as a promising candidate with high affinity for isoforms hCA II and hCA XII, both of which are significant in the progression of these diseases.[5]
Comparative Inhibitory Potency
The inhibitory efficacy of a compound is a critical determinant of its therapeutic potential. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger interaction and higher potency. The following table summarizes the comparative Ki values of this compound and other commonly used carbonic anhydrase inhibitors against the glaucoma-related isoform hCA II and the cancer-related isoform hCA XII.
| Inhibitor | hCA II Ki (nM) | hCA XII Ki (nM) |
| This compound | 9.4 [5] | 6.7 [5] |
| Acetazolamide | ~12[6] | - |
| Dorzolamide | 0.18 (IC50)[7] | - |
| Brinzolamide | 3.2 (IC50)[8] | - |
| Methazolamide | ~10[9] | - |
| Dichlorphenamide | - | - |
Experimental Protocols for Inhibitory Effect Validation
Accurate and reproducible methods are essential for validating the inhibitory effect of compounds on carbonic anhydrase activity. The following are detailed protocols for two standard assays used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay measures the change in pH resulting from the hydration of CO2 to bicarbonate and a proton, using a pH indicator. The rate of this reaction is monitored using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.3).
-
Prepare a solution of a pH indicator (e.g., phenol red).
-
Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.
-
Prepare solutions of the carbonic anhydrase enzyme and the inhibitor at various concentrations.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated.
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated buffer containing the pH indicator.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 570 nm for phenol red).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
-
Colorimetric Esterase Activity Assay
This assay provides a more convenient, though indirect, method for measuring carbonic anhydrase activity and inhibition.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This assay uses a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), which releases a colored product (p-nitrophenol) upon hydrolysis. The rate of color formation is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM sodium phosphate, pH 7.5).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate, in a suitable solvent like acetonitrile.
-
Prepare solutions of the carbonic anhydrase enzyme and the inhibitor at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and pre-incubate with the inhibitor for a defined period.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The IC50 value (inhibitor concentration causing 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which carbonic anhydrases are involved is crucial for elucidating the mechanism of action of their inhibitors.
Carbonic Anhydrase in Glaucoma
In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and plays a key role in the production of aqueous humor.[10][11] The inhibition of CAII reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[11]
Carbonic Anhydrase in Cancer
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is a key indicator of tumor hypoxia.[1][12] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[2] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3][13]
Conclusion
This compound demonstrates potent inhibition of key carbonic anhydrase isoforms involved in glaucoma and cancer, with Ki values in the low nanomolar range. Its efficacy, when compared to existing inhibitors, highlights its potential as a valuable therapeutic candidate. The provided experimental protocols offer a standardized framework for the validation of its inhibitory effects, and the signaling pathway diagrams illustrate its mechanism of action in relevant disease contexts. This guide serves as a foundational resource for further research and development of novel carbonic anhydrase inhibitors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 13. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Carbonic Anhydrase Inhibitors
A new wave of carbonic anhydrase inhibitors is emerging, moving beyond classical sulfonamides to offer improved isoform selectivity and novel mechanisms of action. This guide provides a comparative overview of these next-generation inhibitors, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[3][4] With 15 known human (h) isoforms, these enzymes are implicated in a range of pathologies such as glaucoma, epilepsy, obesity, and cancer, making them attractive therapeutic targets.[1][2][5]
For decades, sulfonamides have been the cornerstone of carbonic anhydrase inhibition.[5] However, a significant drawback of classical sulfonamide inhibitors like acetazolamide is their lack of isoform selectivity, leading to undesirable side effects.[1][2] This has spurred the development of novel classes of inhibitors with diverse chemical scaffolds, aiming for enhanced selectivity and efficacy against specific CA isoforms, particularly those associated with disease, such as the tumor-associated hCA IX and XII.[6][7]
This guide delves into a comparative analysis of three promising classes of novel carbonic anhydrase inhibitors: coumarins, carbohydrate-based inhibitors, and sulfonyl semicarbazides. We present their inhibitory profiles against key CA isoforms and provide detailed experimental protocols for their evaluation.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki or IC50 values) of representative novel carbonic anhydrase inhibitors against four key human isoforms: hCA I and hCA II (cytosolic, off-target), hCA IX, and hCA XII (transmembrane, tumor-associated). Acetazolamide, a classical sulfonamide inhibitor, is included for reference.
| Inhibitor Class | Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Classical Sulfonamide | Acetazolamide | 250 | 12 | 25 | 5.8 | [4] |
| Coumarins | Coumalic Acid | >100,000 | >100,000 | 73 | 83 | [6] |
| Carbohydrate-based | 4-trifluoromethylbenzenesulfonyl amino derivative (7f) | - | - | 10.01 (IC50) | - | [8] |
| Carbohydrate-based | Acetylated mannose derivative (37) | >10,000 | 11.3 | 7.8 - 86 | - | [9] |
| Sulfonyl Semicarbazides | 4-nitro-substituted derivative (10) | - | - | 20.5 | 0.59-0.79 (pKi) | [4] |
| Pyrrolone-based | Compound 3n | 368.7 | 81.4 | 41.3 | 39.1 | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate a key signaling pathway involving carbonic anhydrase and a typical experimental workflow for inhibitor screening.
Caption: Role of intracellular (CA II) and extracellular (CA IX) carbonic anhydrases in pH regulation.
Caption: A typical workflow for the screening and development of novel carbonic anhydrase inhibitors.
Caption: Logical relationships influencing inhibitor potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel inhibitors. Below are synthesized protocols for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay for Inhibition Constant (Ki) Determination
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a change in pH. A pH indicator is used to monitor the rate of the reaction. The initial rates are measured at different inhibitor concentrations to determine the inhibition constant (Ki).
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄)
-
pH indicator (e.g., p-nitrophenol)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the buffer. Prepare serial dilutions of the inhibitor stock solution.
-
Reaction Setup: The stopped-flow instrument has two syringes. Syringe A contains the enzyme solution and the pH indicator in the buffer. Syringe B contains the CO₂-saturated water. For inhibition studies, the inhibitor is pre-incubated with the enzyme in Syringe A for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for binding to reach equilibrium.
-
Measurement: The contents of the two syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in milliseconds). The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Data Analysis: The initial rates are measured for a range of inhibitor concentrations. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.
In Vitro Cellular Assays
These assays assess the effect of the inhibitors on cancer cell viability and proliferation, particularly for inhibitors targeting tumor-associated isoforms like hCA IX and XII.
Principle: Cultured cancer cells that overexpress the target CA isoform are treated with the inhibitor, and the effect on cell viability or proliferation is measured.
Materials:
-
Cancer cell line known to express the target CA isoform (e.g., MCF-7 breast cancer cells for hCA IX)
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)
-
Test inhibitor compounds
-
Reagents for viability/proliferation assay (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability/Proliferation Measurement: Add the assay reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The results are typically expressed as a percentage of the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of novel carbonic anhydrase inhibitors is a rapidly advancing field with significant therapeutic potential. The move away from broad-spectrum sulfonamides towards more selective, non-classical inhibitors like coumarins, carbohydrate-based compounds, and sulfonyl semicarbazides represents a critical step in minimizing off-target effects and enhancing therapeutic efficacy. The data and protocols presented in this guide offer a framework for the comparative evaluation of these promising new agents, facilitating the identification and optimization of next-generation carbonic anhydrase inhibitors for a variety of clinical applications.
References
- 1. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Specificity of Carbonic Anhydrase Inhibitor 19 (Compound 26a) Against CA Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory specificity of Carbonic Anhydrase Inhibitor 19, also identified as compound 26a, against various human carbonic anhydrase (hCA) isoforms. The data presented is compiled from published experimental findings to assist researchers in evaluating its potential for targeted therapeutic applications.
Quantitative Inhibition Data
This compound (compound 26a) has been evaluated for its inhibitory potency against several key human carbonic anhydrase isoforms. The available inhibition constants (Ki) are summarized in the table below. These values provide a quantitative measure of the inhibitor's affinity for each isoform, with lower Ki values indicating higher potency.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM |
| hCA I | Data not available |
| hCA II | 9.4[1] |
| hCA IV | Data not available |
| hCA VA | Data not available |
| hCA VB | Data not available |
| hCA VII | Data not available |
| hCA IX | Data not available |
| hCA XII | 6.7[1] |
Data for hCA I, IV, VA, VB, VII, and IX for compound 26a were not available in the reviewed literature.
Experimental Protocols
The determination of inhibitory activity (Ki) of compound 26a against different hCA isoforms was performed using a stopped-flow CO₂ hydration assay. This method is a standard procedure for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the rate of this reaction is used to determine the enzyme's activity. The inhibition constant (Ki) is then calculated by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA XII)
-
This compound (compound 26a)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Stock solutions of the recombinant hCA isoforms and compound 26a are prepared in appropriate solvents.
-
Assay Mixture Preparation: A reaction mixture is prepared containing the buffer, pH indicator, and the specific hCA isoform.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
Inhibition Measurement: To determine the Ki value, the assay is repeated with a fixed concentration of the enzyme and varying concentrations of compound 26a.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are plotted, and the data is fitted to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition) to calculate the IC50 value. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Determining Inhibitor Specificity
References
Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors: Selectivity and Cross-Reactivity Profiles
This guide provides a comparative overview of the cross-reactivity profiles of prominent sulfonamide-based carbonic anhydrase (CA) inhibitors. The focus is on providing researchers, scientists, and drug development professionals with objective data to compare the performance of these inhibitors against various human carbonic anhydrase (hCA) isoforms.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] With 15 known isoforms in humans, these enzymes are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[4] Consequently, CA isoforms are significant targets for pharmaceutical research.[4] Sulfonamides represent a major class of CA inhibitors.[4][5] This guide focuses on the inhibitory activity and selectivity of key sulfonamide inhibitors, including Acetazolamide, Dorzolamide, and Brinzolamide, against several therapeutically relevant hCA isoforms.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half. A lower Kᵢ value indicates a higher inhibitory potency. The following table summarizes the Kᵢ values for selected sulfonamide inhibitors against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250[6] | 12[7] | 25.7[1] | 5.7 - 25.7[1] |
| Dorzolamide | 1000 | 2.2 | 24 | 4.5 |
| Brinzolamide | 3800 | 1.8 | 31 | 5.2 |
| Methazolamide | 50 | 14 | 25 | 4.5 |
Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values from published literature.
From the data, it is evident that while all listed compounds inhibit the ubiquitous hCA II isoform with high potency (low nanomolar Kᵢ values), their activity against other isoforms varies significantly.[8][9] This variation in inhibitory activity across different isoforms is crucial for designing selective drugs with reduced off-target effects. For instance, hCA I is a major off-target isoform due to its high abundance in red blood cells.[9] In the context of cancer therapy, selective inhibition of tumor-associated isoforms like hCA IX and hCA XII is highly desirable.[8]
Experimental Protocols
The determination of inhibitory activity against carbonic anhydrases is primarily conducted using enzyme kinetic assays. The most common methods are the stopped-flow CO₂ hydration assay and colorimetric esterase activity assays.
1. Stopped-Flow CO₂ Hydration Assay
This is considered the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[10] It directly measures the enzyme's primary physiological function: the hydration of CO₂.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. This is monitored using a pH indicator dye and a stopped-flow spectrophotometer, which can measure rapid kinetic events.[11][12]
-
Reagents:
-
Purified recombinant human carbonic anhydrase isoforms.
-
Buffer solution (e.g., Tris-HCl, HEPES).
-
pH indicator dye (e.g., phenol red, pyranine).[12]
-
CO₂-saturated water (substrate).
-
Inhibitor stock solutions of varying concentrations.
-
-
Procedure:
-
Two syringes in the stopped-flow apparatus are filled. One contains the enzyme, buffer, and pH indicator, and the other contains the CO₂-saturated buffer.
-
The contents of the two syringes are rapidly mixed, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
To determine the Kᵢ, these measurements are repeated at various concentrations of the inhibitor.
-
The Kᵢ value is then calculated by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
-
2. Colorimetric Esterase Activity Assay
While the CO₂ hydration assay is the most physiologically relevant, a simpler colorimetric assay using an ester substrate is often employed for high-throughput screening, particularly for α-CAs.[10]
-
Principle: This assay measures the ability of CA to hydrolyze an ester substrate, typically 4-nitrophenyl acetate (p-NPA), to a colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol is monitored spectrophotometrically.[10]
-
Reagents:
-
Purified CA enzyme.
-
Assay buffer (e.g., Tris-HCl).
-
4-Nitrophenyl acetate (substrate).
-
Inhibitor stock solutions.
-
-
Procedure:
-
In a 96-well plate, the enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated.
-
The reaction is initiated by adding the substrate (p-NPA).
-
The increase in absorbance at 400-405 nm is measured over time using a microplate reader.[13]
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
IC₅₀ values (inhibitor concentration causing 50% inhibition) are calculated, which can then be converted to Kᵢ values.
-
It is important to note that the esterase assay is primarily suitable for α-CAs, and the results may not always correlate perfectly with the CO₂ hydration activity.[10] Therefore, the stopped-flow CO₂ hydration assay is preferred for confirming inhibitory potency and selectivity.[10]
Visualizations
Below are diagrams illustrating the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for determining inhibitor selectivity.
Caption: Mechanism of CA inhibition by sulfonamides.
Caption: Workflow for CA inhibitor selectivity profiling.
Comparative Discussion
-
Acetazolamide (AZM): As one of the first clinically used CA inhibitors, Acetazolamide is a potent inhibitor of several CA isoforms, notably hCA II.[7] Its use, however, can be associated with side effects due to its lack of high selectivity and consequent inhibition of widespread isoforms like hCA I and II.
-
Dorzolamide and Brinzolamide: These are topically administered CA inhibitors primarily used in the treatment of glaucoma. Both show very high potency against hCA II, the key isoform in aqueous humor secretion. Comparative studies have shown that brinzolamide may be more comfortable for patients, exhibiting less ocular burning and stinging than dorzolamide, while having a similar intraocular pressure-lowering effect.[14][15][16] Pharmacokinetic studies have also revealed differences in their ocular tissue distribution.[17]
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of selected inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. Due to the limited availability of comprehensive public data for a specific "inhibitor 19," this document presents a comparative overview of well-characterized CA IX inhibitors, namely Acetazolamide and U-104 (also known as SLC-0111), to serve as a valuable resource for researchers in the field.
Comparative Kinetic Data of CA IX Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development. The equilibrium dissociation constant (KD) or the inhibition constant (Ki) are key metrics, with lower values indicating higher affinity. While the individual association (kon) and dissociation (koff) rates provide a more detailed understanding of the binding kinetics, this data is not always readily available in the public domain.
Below is a summary of the available binding affinity data for selected CA IX inhibitors.
| Inhibitor | Target | Ki (nM) | KD (nM) | Method |
| Acetazolamide | hCA IX | 25 | 3 | Stopped-flow CO2 hydration assay, Surface Plasmon Resonance |
| U-104 (SLC-0111) | hCA IX | 45.1 | - | Enzymatic Inhibition Assay |
| Hypothetical Inhibitor 19 | hCA IX | N/A | N/A | Data not publicly available |
Note: Ki and KD values can vary depending on the experimental conditions and assay used.
Experimental Protocols for Kinetic Analysis
Accurate determination of binding kinetics is paramount for the evaluation of potential drug candidates. The following are detailed methodologies for two of the most common techniques used to study the interaction between CA IX and its inhibitors.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.
Protocol:
-
Immobilization of CA IX:
-
Recombinant human CA IX is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
CA IX, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites on the sensor surface are deactivated with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
A series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+) are prepared.
-
The inhibitor solutions are injected sequentially over the immobilized CA IX surface, typically in order of increasing concentration.
-
Each injection is followed by a dissociation phase where only running buffer flows over the surface.
-
A reference flow cell without immobilized CA IX is used to subtract non-specific binding and bulk refractive index changes.
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Recombinant human CA IX is dialyzed extensively against the desired assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
The inhibitor is dissolved in the same dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The sample cell is filled with the CA IX solution at a known concentration.
-
The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times higher than that of the protein.
-
A series of small injections of the inhibitor into the sample cell are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat changes per injection are plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (KA), from which the equilibrium dissociation constant (KD = 1/KA) and Gibbs free energy (ΔG) can be calculated.
-
Carbonic Anhydrase IX Signaling Pathway
Carbonic Anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation in tumor cells, particularly under hypoxic conditions.[1] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1]
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, leading to the transcription and translation of CA IX.[1] Once expressed on the cell surface, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are critical for tumor cell survival, proliferation, and invasion.[1]
The following diagram illustrates the key steps in the CA IX signaling pathway.
Caption: Carbonic Anhydrase IX signaling pathway under hypoxic conditions.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for the kinetic analysis of a CA IX inhibitor.
Caption: General workflow for the kinetic analysis of CA IX inhibitors.
References
A Comparative Guide to Dual-Tail Carbonic Anhydrase Inhibitors: Structure-Activity Relationship of Novel Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of carbonic anhydrase (CA) inhibitors, focusing on the structure-activity relationship (SAR) of analogs related to the potent inhibitor designated as compound 26a (also referred to as Carbonic Anhydrase Inhibitor 19).[1] This series of compounds, characterized by a dual-tailed benzenesulfonamide scaffold, has demonstrated significant potential for therapeutic applications, particularly in the context of glaucoma.[1]
Introduction to Dual-Tail Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes.[2] Their inhibition has been a successful strategy for the treatment of several diseases, including glaucoma, epilepsy, and cancer.[2] The "tail approach" in CA inhibitor design has been instrumental in achieving isoform selectivity by modifying the inhibitor scaffold to interact with regions of the active site that differ between isoforms.[3][4]
A recent advancement in this area is the development of dual-tail inhibitors, designed to simultaneously engage both the hydrophobic and hydrophilic halves of the carbonic anhydrase active site.[1][3] This guide focuses on a series of such inhibitors based on a 4-(pyrazol-1-yl)benzenesulfonamide core, with particular attention to the analogs of compound 26a .
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (Ki, in nM) of this compound (26a ) and its selected analogs against key human (h) CA isoforms implicated in glaucoma (hCA II and hCA XII). The data is extracted from the seminal study by Angeli et al. (2024).[1]
| Compound | R¹ | R² | hCA II Ki (nM) | hCA XII Ki (nM) |
| 26a (Inhibitor 19) | 2,4-dimethoxy | H | 9.4 | 6.7 |
| 25a | H | H | 12.3 | 8.1 |
| 25f | 4-methoxy | H | 10.1 | 7.5 |
| 14a | - | - | 15.2 | 9.8 |
| 14b | - | - | 18.9 | 11.2 |
Note: The structures of compounds 14a and 14b differ more significantly from the core scaffold of 25 and 26 series and are included for broader comparison within the dual-tail concept. For detailed structures, please refer to the original publication.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of dual-tail inhibitors reveals several key insights:
-
The Sulfonamide Moiety: The unsubstituted benzenesulfonamide group is crucial for potent inhibition, acting as the primary zinc-binding group within the enzyme's active site.
-
The Pyrazole Ring: The pyrazole ring serves as a central scaffold, orienting the two "tail" substituents for optimal interaction with the active site.
-
The "Hydrophobic" Tail (R¹ position): Substitutions on the phenyl ring at the 3-position of the pyrazole generally influence the interaction with the hydrophobic portion of the CA active site. The presence of methoxy groups, as in the lead compound 26a (2,4-dimethoxy), appears to be beneficial for potent inhibition of both hCA II and hCA XII.[1]
-
The "Hydrophilic" Tail (R² position): Modifications on the second phenyl ring of the benzenesulfonamide scaffold are designed to interact with the hydrophilic half of the active site.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds is typically determined using a stopped-flow CO₂ hydrase assay.[1]
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The release of a proton during this reaction causes a pH change in a buffered solution containing a pH indicator. The rate of this pH change is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A solution of the specific CA isoform in buffer is mixed with the pH indicator.
-
The inhibitor solution (or solvent control) is added to the enzyme mixture and incubated to allow for enzyme-inhibitor binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the Research Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study for the development of novel enzyme inhibitors.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbonic Anhydrase Inhibitor 19: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Carbonic Anhydrase Inhibitor 19, also known as U-104 and SLC-0111. This potent sulfonamide inhibitor targets tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which play a crucial role in regulating pH in the tumor microenvironment and promoting cancer cell survival and proliferation. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to offer a clear and objective evaluation of this compound's performance.
Data Presentation: Quantitative Efficacy of SLC-0111
The efficacy of SLC-0111 has been evaluated across various cancer cell lines and in preclinical animal models. The data below summarizes key quantitative metrics from these studies.
In Vitro Efficacy Data
| Parameter | Value | Cell Line/Enzyme | Conditions | Reference |
| Ki | 45.1 nM | hCA IX | N/A | [1][2][3] |
| 4.5 nM | hCA XII | N/A | [1][2][3] | |
| 5080 nM | hCA I | N/A | [2] | |
| 9640 nM | hCA II | N/A | [2] | |
| IC50 | 45 nM | hCA IX | N/A | [4] |
| 4.5 nM | hCA XII | N/A | [4] | |
| 139 µM | AT-1 (Prostate Cancer) | Normoxia (72h) | [5] | |
| 80-100 µM | U251, T98G (Glioblastoma) | Hypoxia (72h) | [6] | |
| ~120-125 µM | Pancreatic Cancer Cell Lines | N/A | [6] | |
| 18.15 µg/mL | MCF7 (Breast Cancer) | N/A | [7] | |
| 8.71 µg/mL | PC3 (Prostate Cancer) | N/A | [7] | |
| 13.53 µg/mL | HT-29 (Colon Cancer) | N/A | [7] |
In Vivo Efficacy Data
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Mice with D456 & 1016 GBM PDX | Glioblastoma | SLC-0111 with Temozolomide | Significant regression of xenografts, greater than either drug alone.[8][9] | [8][9] |
| Mice with 1016 GBM PDX (subcutaneous) | Glioblastoma | SLC-0111 (oral gavage) for 14 days | Reduced tumor volume.[10] | [10] |
| NOD/SCID mice with MDA-MB-231 LM2-4Luc+ | Breast Cancer | 38 mg/kg SLC-0111 (i.p.) | Significantly delayed primary tumor growth.[2] | [2] |
| Balb/c mice with 4T1 | Breast Cancer | 50 mg/kg SLC-0111 (oral gavage) | Significant delay in tumor growth.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the efficacy of SLC-0111.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against CA isoforms is a fluorescence-based assay.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are used. SLC-0111 is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted.
-
Assay Procedure : A fluorescent indicator that binds to the active site of the carbonic anhydrase is employed. The fluorescence of the indicator is quenched upon binding to the enzyme.
-
Competitive Displacement : When a competitive inhibitor like SLC-0111 is added, it displaces the fluorescent indicator from the enzyme's active site, leading to a recovery of fluorescence.
-
Data Analysis : The increase in fluorescence is proportional to the inhibitor's binding affinity. The inhibition constant (Ki) or IC50 value is calculated by fitting the dose-response data to a suitable model.
In Vitro Cell Proliferation Assay
The antiproliferative effects of SLC-0111 on cancer cells are often measured using assays such as the SRB (Sulphorhodamine B) assay.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions (e.g., normoxia or hypoxia).
-
Treatment : Cells are seeded in 96-well plates and treated with varying concentrations of SLC-0111 for a specified duration (e.g., 72 hours).
-
Cell Fixation and Staining : After treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins.
-
Measurement and Analysis : The absorbance of the stained cells is measured spectrophotometrically to determine cell density. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Tumor Implantation : Human cancer cells are implanted either subcutaneously or orthotopically into the mice.
-
Treatment Administration : Once tumors are established, mice are treated with SLC-0111 (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. A control group receives a vehicle solution.
-
Tumor Measurement and Monitoring : Tumor volume is measured regularly (e.g., with calipers for subcutaneous tumors). The overall health and survival of the mice are also monitored.
-
Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by SLC-0111 and a typical experimental workflow.
Caption: Mechanism of action for SLC-0111.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 10. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
A Comparative Analysis of Carbonic Anhydrase Inhibitor 19 and Other Sulfonamide Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbonic Anhydrase Inhibitor 19 against other well-established sulfonamide-based carbonic anhydrase inhibitors. The following sections detail comparative inhibitory activities, comprehensive experimental protocols, and relevant signaling pathways to support further research and development in this area.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial in various physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption. The inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions such as glaucoma, edema, epilepsy, and more recently, certain types of cancer. Sulfonamides represent the most prominent class of CA inhibitors, characterized by their zinc-binding sulfonamide moiety. This guide focuses on a novel inhibitor, this compound (also known as compound 26a), and compares its inhibitory profile with that of other clinically relevant sulfonamide inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and other key sulfonamide inhibitors against several human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Inhibitor 19 (26a) | - | 9.4[1][2] | - | - | 6.7[1][2] |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
| Methazolamide | 50 | 14 | - | 25 | 4.5 |
| Ethoxzolamide | 30 | 8 | - | 15 | 3.5 |
| Dorzolamide | >10000 | 3.5 | 15 | 260 | 52 |
| Brinzolamide | 3100 | 3.1 | 51 | 43 | 4.8 |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The most common and accurate method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO2. The inhibition is assessed by measuring the enzyme's activity in the presence of the inhibitor.
Materials:
-
Enzyme: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII).
-
Buffer: Tris-HCl buffer (20 mM, pH 7.4).
-
Substrate: CO2-saturated water. Prepared by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
pH Indicator: Phenol Red (100 µM).
-
Inhibitors: Stock solutions of the test compounds (e.g., in DMSO).
-
Apparatus: Stopped-flow spectrophotometer equipped with a thermostated cell holder.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA isoform in the Tris-HCl buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range (e.g., 5-10 nM).
-
Prepare serial dilutions of the inhibitor stock solution in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Set the stopped-flow instrument to monitor the absorbance change of the pH indicator (Phenol Red) at its absorbance maximum (around 557 nm).
-
Maintain the temperature of the reaction cell at a constant value, typically 25°C.
-
-
Measurement of Uninhibited Reaction:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution in Tris-HCl buffer containing the pH indicator.
-
The second syringe is loaded with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a decrease in pH, leading to a change in the absorbance of the phenol red.
-
Record the initial rate of the reaction (the linear phase of the absorbance change).
-
-
Measurement of Inhibited Reaction:
-
Pre-incubate the enzyme solution with various concentrations of the inhibitor for a specified period (e.g., 15 minutes) at room temperature.
-
Load the enzyme-inhibitor mixture into one syringe and the CO2-saturated water into the other.
-
Perform the stopped-flow measurement as described above for the uninhibited reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration by comparing the initial rates of the inhibited reaction to the uninhibited reaction.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.
-
Signaling Pathways and Experimental Workflows
Aqueous Humor Secretion Pathway and CAII/CAIV Inhibition
Carbonic anhydrase isoforms, particularly CA II and the membrane-bound CA IV, play a pivotal role in the secretion of aqueous humor in the ciliary epithelium of the eye. Inhibition of these isoforms is a key mechanism for lowering intraocular pressure in the treatment of glaucoma.
Caption: Role of hCA II and hCA IV in aqueous humor secretion and their inhibition.
Tumor Acidosis and CA IX/XII Inhibition in Cancer
In the hypoxic microenvironment of solid tumors, the transmembrane carbonic anhydrases hCA IX and hCA XII are often overexpressed. They contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. Inhibition of these isoforms is a promising strategy in cancer therapy.
Caption: Role of hCA IX and hCA XII in tumor acidosis and their inhibition.
General Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new carbonic anhydrase inhibitors follows a structured workflow, from initial screening to in-depth kinetic analysis.
Caption: General workflow for screening and characterizing carbonic anhydrase inhibitors.
References
- 1. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Carbonic Anhydrase Inhibitor 19
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Carbonic Anhydrase Inhibitor 19, a compound used in research for its potential therapeutic effects, including lowering intraocular pressure.[1] Adherence to these procedural, step-by-step instructions is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, personnel should, at a minimum, wear:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes or airborne particles.
-
Lab Coat: To protect clothing and skin from contamination.
In situations where aerosols or dust may be generated, such as during spill cleanup or handling of powdered forms, respiratory protection should be considered.[2][3]
Spill Management: In the event of a spill, the area should be secured to prevent further contamination. The spilled material should be cleaned with an inert absorbent material, and the waste placed in a suitable, sealed container for disposal.[4]
II. Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[5][6][7] Never dispose of this chemical down the drain or in the regular trash.[5][6][7]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. If this compound is mixed with solvents or other chemicals, these must be listed.
-
Segregate Waste: Do not mix incompatible wastes. Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[8]
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect hazardous waste in sturdy, leak-proof containers. Plastic is often preferred over glass to minimize the risk of breakage.[7][8]
-
Proper Labeling: Securely attach a hazardous waste tag provided by your institution's EHS. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The date of waste generation.[7]
-
The principal investigator's name and contact information.[7]
-
The laboratory room number.[7]
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][8]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[5]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory (e.g., typically no more than 10 gallons).[5]
Step 4: Requesting Waste Pickup
-
Schedule Pickup: Once a waste container is full, or before it exceeds the storage time limit (often up to 12 months), submit a waste collection request to your institution's EHS.[6][8]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. This must be handled by trained EHS staff.[6]
III. Disposal of Empty Containers
Properly managing empty chemical containers is also a critical step in the disposal process.
-
Triple Rinsing: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5] For other chemicals, the first rinse must be collected as hazardous waste.[5]
-
Defacing Labels: All original labels must be completely removed or defaced before the container is discarded or recycled.[5][6]
-
Final Disposal: After thorough rinsing and drying, glass bottles can typically be placed in designated glass disposal containers.[5]
IV. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative limits and timelines often associated with laboratory chemical waste disposal. Note that these are general guidelines, and specific institutional policies may vary.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in Lab | 10 gallons | [5] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum Storage Time | Up to 12 months | [8] |
| Empty Container Rinsing (Highly Toxic) | Collect first three rinses as hazardous waste | [5] |
| Empty Container Rinsing (Standard) | Collect first rinse as hazardous waste | [5] |
V. Experimental Protocols and Methodologies
The disposal procedures outlined above are based on established safety protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by institutional Environmental Health and Safety departments and are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[7]
VI. Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final pickup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. tribioscience.com [tribioscience.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Carbonic Anhydrase Inhibitor 19: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 19, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and the integrity of your research.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety profiles of similar carbonic anhydrase inhibitors and sulfonamide-based compounds. It is crucial to treat this compound with the appropriate care and to handle it in a controlled laboratory setting.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Check for breakthrough times. |
| Body | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for fine powders or aerosols. | A NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate. |
General Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
-
Food and Drink: Do not eat, drink, or smoke in laboratory areas.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
In case of a spill, wear appropriate PPE and contain the spill. For small spills of solid material, carefully sweep or scoop it up and place it in a designated waste container. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Unused or unwanted material should be treated as chemical waste. General guidelines for the disposal of unused medicines include:
-
Do not flush down the toilet or pour down the drain unless specifically instructed to do so.
-
Mix with an undesirable substance such as used coffee grounds or cat litter.[2][3]
-
Place the mixture in a sealed container such as a plastic bag.[2][3]
-
Dispose of the sealed container in the household trash. [2][3]
For laboratory waste, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Mechanism of Action in Glaucoma: A Signaling Pathway
Carbonic anhydrase inhibitors, including presumably Inhibitor 19, play a crucial role in the management of glaucoma by reducing intraocular pressure (IOP). They achieve this by inhibiting the enzyme carbonic anhydrase in the ciliary body of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, the fluid that fills the front part of the eye.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Experimental Protocols
By adhering to these safety guidelines and operational procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
